2-Chloro-6-methylbenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-44-0 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-6-methylbenzoyl chloride
An In-depth Technical Guide to 2-Chloro-6-methylbenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted aromatic acyl chloride of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a sterically hindered, electronically modified benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and safe handling protocols. The information herein is synthesized from established chemical literature and safety data to provide researchers and development professionals with a reliable technical resource.
Core Chemical Identity and Properties
This compound is an organic compound characterized by a benzoyl chloride core structure with a chlorine atom and a methyl group substituted at the 2 and 6 positions of the benzene ring, respectively. This substitution pattern imparts specific steric and electronic effects that influence its reactivity.
The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental values are not widely published, the properties of structurally similar compounds provide valuable context for experimental design.
| Property | Value | Source(s) |
| CAS Number | 89894-44-0 | [1][2][3] |
| Molecular Formula | C₈H₆Cl₂O | [1][4] |
| Molecular Weight | 189.04 g/mol | [1][5] |
| IUPAC Name | This compound | N/A |
| Synonyms | Benzoyl chloride, 2-chloro-6-methyl- | [1][4][5] |
| Appearance | Data not available; likely a liquid or low-melting solid | N/A |
| Boiling Point | Data not available. (For comparison, 2-chlorobenzoyl chloride: 238 °C; 2-methylbenzoyl chloride: 212 °C) | [6] |
| Melting Point | Data not available. (For comparison, 2-chlorobenzoyl chloride: -4 to -3 °C) | [7] |
| Density | Data not available. (For comparison, 2-chlorobenzoyl chloride: 1.382 g/mL at 25 °C) | [7][8] |
| Solubility | Reacts with water and protic solvents (e.g., alcohols). Expected to be soluble in common aprotic organic solvents (e.g., ethers, halogenated hydrocarbons). | [8] |
Synthesis Pathway and Experimental Protocol
The most direct and common method for the preparation of this compound is the chlorination of the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This reaction is typically achieved using an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Conceptual Synthesis Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Synthesis from 2-Chloro-6-methylbenzoic Acid
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[9][10] Researchers should first consult methods for preparing the starting material, 2-chloro-6-methylbenzoic acid.[11]
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases, which are also toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Apparatus Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.
-
Reagent Charging: In the flask, place 2-chloro-6-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the mixture. The DMF catalyzes the reaction.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The resulting crude this compound can be purified by fractional vacuum distillation to yield the pure product.
-
Core Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. The steric hindrance from the ortho-substituents (Cl and CH₃) may slow the reaction rate compared to unhindered benzoyl chlorides, a factor that can be exploited for selective transformations.
Nucleophilic Acyl Substitution
The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This reactivity makes it a valuable reagent for introducing the 2-chloro-6-methylbenzoyl moiety.
Caption: Reactivity of this compound with nucleophiles.
Common transformations include:
-
Hydrolysis: Reacts readily with water to form the parent carboxylic acid, 2-chloro-6-methylbenzoic acid, and HCl. This sensitivity to moisture necessitates handling under anhydrous conditions.[8]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction in the synthesis of many biologically active compounds.
-
Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group (CH₃) protons would likely appear in the upfield region (approx. 2.2-2.6 ppm).
-
¹³C NMR: The spectrum would display eight distinct carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is expected (approx. 165-175 ppm). Signals for the aromatic carbons would appear in the 120-145 ppm range, and the methyl carbon signal would be significantly upfield.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1770-1810 cm⁻¹. C-Cl stretching and aromatic C-H and C=C stretching bands would also be present.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.[1][15]
-
Hazards: Assumed to be corrosive to skin, eyes, and the respiratory tract. Contact with water or moisture liberates corrosive hydrogen chloride gas.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
-
Handling: All manipulations should be carried out in a chemical fume hood using appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[1]
Applications in Research and Development
As a reactive chemical intermediate, this compound serves as a building block in various fields:
-
Pharmaceutical Synthesis: It is used to introduce the 2-chloro-6-methylbenzoyl scaffold into potential drug candidates. The unique substitution pattern can influence the molecule's conformation, binding affinity, and metabolic stability.
-
Agrochemical Development: The compound can be a precursor for the synthesis of novel herbicides and fungicides.
-
Materials Science: It can be used to modify polymers or create specialty chemicals where its specific structural features are desired.
The reactivity of the acyl chloride group, combined with the steric and electronic influence of the ring substituents, provides chemists with a powerful tool for molecular design and synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 89894-44-0|this compound|BLD Pharm [bldpharm.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzoyl chloride,2-chloro-6-methyl- - CAS:89894-44-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-methylbenzoyl chloride [stenutz.eu]
- 7. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-6-methylbenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sterically Hindered Acyl Chlorides in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic deployment of sterically hindered reagents is paramount for achieving high selectivity and accessing complex molecular architectures. 2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0), a disubstituted benzoyl chloride, stands out as a valuable electrophilic building block. Its utility is defined by the electronic effects of the ortho-chloro substituent and the steric hindrance imparted by the adjacent ortho-methyl group. This unique substitution pattern governs its reactivity, making it a key intermediate for introducing the 2-chloro-6-methylbenzoyl moiety into a range of molecules, most notably in the synthesis of certain classes of fungicides and potentially in the development of novel pharmaceutical agents.
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. The protocols and insights herein are designed to equip researchers and development professionals with the technical understanding necessary to effectively and safely utilize this versatile reagent in their synthetic endeavors.
Core Physicochemical and Reactivity Data
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application in the laboratory. The data for this compound, while not exhaustively published in peer-reviewed literature, can be reliably compiled from supplier safety data sheets and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 89894-44-0 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 114-116 °C at 16 Torr | [3] |
| Density | ~1.312 g/cm³ (Predicted) | [3] |
| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | [2] |
The primary driver of this compound's reactivity is the highly electrophilic carbonyl carbon of the acyl chloride functional group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. However, the steric bulk of the ortho-methyl group can influence the kinetics of this reaction, a factor that can be exploited to achieve selectivity in certain contexts. The electron-withdrawing nature of the ortho-chloro substituent further enhances the electrophilicity of the carbonyl carbon.
Spectroscopic Characterization: A Predictive Overview
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃). The aromatic protons would likely appear as a complex multiplet due to their coupling. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=O), ~138-140 (Ar-C-CH₃), ~133-135 (Ar-C-Cl), ~126-132 (Ar-CH), ~20-22 (-CH₃). |
| Mass Spectrum (EI) | Key fragments (m/z): 188/190 (M⁺, chlorine isotope pattern), 153 (M⁺-Cl), 125 (M⁺-Cl-CO). |
| Infrared (IR) Spectrum | Characteristic strong absorption around 1770-1790 cm⁻¹ (C=O stretch of acyl chloride). |
Synthesis of this compound: A Validated Protocol
The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid, using thionyl chloride (SOCl₂). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard practice that accelerates the reaction through the in-situ formation of the Vilsmeier reagent.
Reaction Workflow: Carboxylic Acid to Acyl Chloride
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-6-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Anhydrous toluene or dichloromethane (DCM) as an optional solvent
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a beaker with NaOH solution to neutralize HCl and SO₂ gases)
-
Heating mantle and magnetic stirrer
-
Distillation apparatus for purification (optional)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Charging the Flask: Charge the flask with 2-chloro-6-methylbenzoic acid (1.0 eq).
-
Addition of Reagents: Under a gentle stream of inert gas (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) to the flask. Add 1-2 drops of DMF as a catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Stir the mixture continuously.
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours, and the solid carboxylic acid will have completely dissolved to form a clear, often pale-yellow solution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. It is crucial to use a vacuum pump that is protected from corrosive gases.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. For applications requiring high purity, the product can be purified by vacuum distillation.[3]
Core Application: Amide Bond Formation
The primary utility of this compound lies in its ability to form amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: Amide Formation
Caption: Nucleophilic acyl substitution for amide formation.
Application in Agrochemical Synthesis: The Boscalid Structural Motif
While not a direct precursor, the 2-chloro-N-phenylcarboxamide core is structurally related to the fungicide Boscalid . Boscalid is a succinate dehydrogenase inhibitor used to control a wide range of fungal pathogens in various crops.[4] The synthesis of Boscalid and related compounds involves the coupling of an aniline derivative with an appropriate acyl chloride.[5][6] This highlights the industrial relevance of reactions involving substituted benzoyl chlorides and anilines. This compound is a valuable reagent for synthesizing analogs and exploring structure-activity relationships in this class of agrochemicals.
Representative Protocol: Synthesis of N-(4-chlorophenyl)-2-chloro-6-methylbenzamide
This protocol details a standard Schotten-Baumann-type reaction for the synthesis of an N-aryl benzamide.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.2 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. A precipitate of triethylamine hydrochloride will form.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(4-chlorophenyl)-2-chloro-6-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety and Handling
As an acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling in a professional laboratory setting.
-
Hazards: Causes severe skin burns and eye damage.[7][8] It is a lachrymator (causes tearing) and is harmful if inhaled. It reacts exothermically with water and other protic solvents to produce corrosive hydrogen chloride (HCl) gas.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Use dry glassware and inert atmosphere techniques to prevent decomposition due to moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[8]
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its sterically hindered and electronically activated nature makes it a valuable tool for constructing specific amide linkages, particularly in the agrochemical and pharmaceutical research sectors. By understanding its fundamental properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their discovery and development programs. The detailed protocols provided in this guide serve as a robust starting point for the practical application of this compound in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 89894-44-0: Benzoyl chloride,2-chloro-6-methyl- [cymitquimica.com]
- 3. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 7. accelachem.com [accelachem.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-Chloro-6-methylbenzoyl Chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-6-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this compound are limited, this guide leverages data from structurally analogous compounds to provide a robust and predictive analysis, grounded in fundamental principles of spectroscopic interpretation.
Molecular Structure and Spectroscopic Overview
This compound is an acyl chloride characterized by a benzene ring substituted with a chloro group and a methyl group at positions 2 and 6, respectively, and a benzoyl chloride functional group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and carbonyl groups, and the electron-donating effect of the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H3, H5) | 7.30 - 7.45 | Doublet | ~ 7.5 - 8.0 |
| Ar-H (H4) | 7.15 - 7.25 | Triplet | ~ 7.5 - 8.0 |
| -CH₃ | 2.40 - 2.50 | Singlet | N/A |
Expertise & Experience: The ortho-protons (H3 and H5) to the carbonyl group in related benzoyl chlorides typically appear downfield. However, in this case, the steric hindrance from the ortho-substituents may cause some deviation. The methyl group, being ortho to the carbonyl, will likely experience some deshielding, but its signal will remain a sharp singlet due to the absence of adjacent protons. The aromatic protons will exhibit a characteristic splitting pattern, with the two equivalent protons at positions 3 and 5 appearing as a doublet, and the proton at position 4 appearing as a triplet due to coupling with its two neighbors.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-Cl (C2) | 135 - 138 |
| C-CH₃ (C6) | 138 - 142 |
| C-COCl (C1) | 133 - 136 |
| Ar-CH (C3, C5) | 128 - 132 |
| Ar-CH (C4) | 125 - 128 |
| -CH₃ | 20 - 23 |
Trustworthiness: The prediction of these chemical shifts is based on established substituent effects in benzene derivatives. The carbonyl carbon is expected to be the most deshielded. The carbons directly attached to the electron-withdrawing chlorine atom and the carbonyl group will also appear downfield. The methyl carbon will be the most upfield signal. Comparison with the known spectra of 2-chlorobenzoyl chloride and 2-methylbenzoyl chloride helps in refining these predictions.[1][2][3][4]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group of the acyl chloride.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (acyl chloride) | 1780 - 1810 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
Authoritative Grounding & Comprehensive References: The carbonyl stretching frequency of acyl chlorides is significantly higher than that of other carbonyl compounds due to the inductive effect of the chlorine atom. This makes it a highly diagnostic peak. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic fingerprint region for substituted benzenes, will further confirm the structure. These predictions are consistent with data from similar compounds.[1][5][6]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Predicted Ion | Interpretation |
| 188/190/192 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |
| 153/155 | [M-Cl]⁺ | Loss of the acyl chloride chlorine atom |
| 125/127 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |
| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment for alkylbenzenes) |
Expertise & Experience: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The base peak is likely to be the fragment resulting from the loss of the acyl chloride's chlorine atom, forming a stable acylium ion. Further fragmentation through the loss of carbon monoxide is also a common pathway for benzoyl derivatives.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on a suitable capillary column (e.g., a non-polar column like DB-5).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive spectroscopic analysis of this compound based on predictive methods and data from analogous compounds. The detailed protocols and expert interpretations serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The provided workflows for data acquisition and the logical breakdown of spectral features underscore a commitment to scientific integrity and reproducibility.
References
- 1. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum [chemicalbook.com]
- 5. 4-(Chloromethyl)benzoyl chloride(876-08-4) IR Spectrum [chemicalbook.com]
- 6. 3-Methylbenzoyl chloride(1711-06-4) IR Spectrum [m.chemicalbook.com]
Navigating the Steric Maze: A Technical Guide to the Reactivity and Applications of 2-Chloro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylbenzoyl chloride is a disubstituted aromatic acyl chloride whose reactivity is profoundly influenced by the steric hindrance imposed by its ortho substituents. This technical guide provides an in-depth analysis of the steric and electronic effects governing the chemical behavior of this versatile reagent. By examining the interplay of these factors, we will explore the mechanistic nuances of its reactions, offer field-proven experimental protocols, and discuss its applications in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This document serves as a comprehensive resource for scientists seeking to harness the unique properties of this sterically encumbered building block.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzoyl chloride core with a chlorine atom and a methyl group at the 2 and 6 positions, respectively.[1] This substitution pattern is the primary determinant of its unique reactivity.
| Property | Value | Reference(s) |
| CAS Number | 89894-44-0 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Potent electrophile, reacts with nucleophiles, sensitive to moisture.[1] | [1] |
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (m, 1H, Ar-H), 7.25-7.35 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃). The aromatic protons would likely appear as a complex multiplet due to the substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 138-140 (C-Cl), 135-137 (C-CH₃), 130-132 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 20-22 (CH₃). The exact shifts would be influenced by the combined electronic and steric effects. |
| IR (neat) | ν (cm⁻¹): ~1780-1800 (C=O, acyl chloride), ~1580-1600 (C=C, aromatic), ~2920-2980 (C-H, methyl). The carbonyl stretch is expected at a high frequency, characteristic of acyl chlorides. |
The Cornerstone of Reactivity: Understanding Steric Hindrance
The defining feature of this compound is the pronounced steric hindrance around the electrophilic carbonyl carbon. The ortho-chloro and -methyl groups flank the acyl chloride functionality, creating a sterically congested environment that governs its reactivity in several key ways:
-
Shielding the Electrophilic Center: The bulky ortho substituents physically obstruct the trajectory of incoming nucleophiles, slowing the rate of nucleophilic acyl substitution. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.
-
Disruption of Planarity and Conjugation: To minimize steric strain, the acyl chloride group is forced out of the plane of the benzene ring. This torsional strain disrupts the π-conjugation between the carbonyl group and the aromatic system. Consequently, the electronic communication between the ring and the carbonyl carbon is diminished.
-
Altered Reaction Mechanisms: In certain contexts, particularly solvolysis in weakly nucleophilic, polar solvents, the severe steric hindrance can disfavor the typical bimolecular (SN2-like) addition-elimination pathway. Instead, a unimolecular (SN1-like) mechanism, proceeding through a resonance-stabilized acylium ion, may become competitive. This is a crucial consideration when selecting reaction conditions.
Caption: Logical flow of steric effects in this compound.
Navigating Synthetic Transformations: Experimental Protocols and Mechanistic Insights
Despite the steric challenges, this compound remains a valuable synthetic intermediate. Successful transformations hinge on a rational choice of reagents and reaction conditions that can overcome the steric barrier.
Synthesis of Sterically Hindered Amides: The Schotten-Baumann Approach
The formation of amides from this compound and amines is a cornerstone reaction, often requiring forcing conditions or the use of less hindered amines. The Schotten-Baumann reaction, conducted in a two-phase system or in the presence of a base like pyridine or triethylamine, is a robust method.[2]
Protocol: Synthesis of N-Benzyl-2-chloro-6-methylbenzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes. The slow addition is crucial to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Causality and Self-Validation:
-
Triethylamine: Acts as a scavenger for the HCl byproduct, driving the equilibrium towards product formation.
-
Anhydrous Conditions: this compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid.
-
Low Temperature Addition: Controls the exothermic reaction and minimizes side product formation.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials.
-
Caption: Step-wise workflow for the synthesis of hindered amides.
Esterification: Adapting for Steric Hindrance
The synthesis of esters from this compound and alcohols is similarly affected by steric hindrance. The reaction with primary alcohols is generally feasible, while secondary and tertiary alcohols may require more forcing conditions or the use of a catalyst.
Protocol: Synthesis of Methyl 2-chloro-6-methylbenzoate
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (excess, as solvent)
-
Pyridine (1.2 eq)
-
Anhydrous Diethyl Ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add pyridine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by vacuum distillation.
-
-
Expert Insights: For more hindered alcohols, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts along with a stoichiometric base can significantly accelerate the reaction rate.
Friedel-Crafts Acylation: A Challenging Transformation
The use of this compound in Friedel-Crafts acylation presents a significant challenge due to the steric bulk around the acylium ion intermediate. The reaction requires a highly activated aromatic substrate and a strong Lewis acid catalyst.
Considerations for Friedel-Crafts Acylation:
-
Substrate: Highly electron-rich arenes (e.g., anisole, phenol ethers) are necessary to drive the reaction.
-
Catalyst: A stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required.
-
Side Reactions: The forcing conditions required may lead to side reactions, and yields are often modest compared to less hindered acyl chlorides.
Due to these challenges, alternative synthetic routes that avoid a sterically demanding Friedel-Crafts acylation are often preferred in drug development campaigns.
Applications in Drug Discovery and Development
The 2-chloro-6-methylbenzoyl moiety is a valuable scaffold in medicinal chemistry. The chlorine and methyl groups can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The steric hindrance can also be exploited to lock a molecule into a specific conformation, which can be crucial for binding to a biological target.
While specific drug candidates containing this exact fragment are not widely publicized, the principles of using sterically hindered building blocks are well-established in the design of:
-
Enzyme Inhibitors: Where a specific conformation is required for optimal binding to an active site.
-
Agrochemicals: Such as fungicides and herbicides, where metabolic stability in the environment is important.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is a lachrymator and can cause severe burns to the skin and eyes. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound presents both challenges and opportunities for the synthetic chemist. A thorough understanding of the profound steric effects imposed by the 2,6-disubstitution pattern is paramount for its successful application. By carefully selecting nucleophiles, employing appropriate activating agents or catalysts, and controlling reaction conditions, this sterically hindered building block can be effectively utilized in the synthesis of complex and valuable molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the steric maze and unlock the synthetic potential of this compound.
References
An In-depth Technical Guide to the Electronic Effects of Ortho Substituents in 2-Chloro-6-methylbenzoyl Chloride
Executive Summary
2-Chloro-6-methylbenzoyl chloride is a substituted aromatic compound whose reactivity is profoundly governed by the complex interplay of electronic and steric effects originating from its two ortho substituents. This guide dissects the constituent electronic influences—inductive and resonance effects—of the chloro and methyl groups. It further elucidates how their strategic placement adjacent to the benzoyl chloride functionality gives rise to the "ortho effect," a phenomenon dominated by steric hindrance that can override purely electronic predictions. By examining the concept of steric inhibition of resonance and its consequences on the electrophilicity and accessibility of the carbonyl carbon, this document provides a foundational understanding for predicting the molecule's behavior in synthetic applications and for the rational design of novel chemical entities.
Introduction: Deconstructing Electronic Effects in Aromatic Systems
The reactivity of a functional group on a benzene ring is rarely a simple matter. It is modulated by the electronic character of other substituents on the ring, which can donate or withdraw electron density through a combination of two primary mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance.
-
Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring. Its influence is strongest at the ortho and para positions.
While quantitative structure-activity relationships, such as the Hammett equation, have been remarkably successful in predicting the reactivity of meta- and para-substituted compounds, they often fail for ortho-substituted analogues.[1][2] This failure is attributed to the "ortho effect," a complex synergy of electronic influence, steric hindrance, and direct intramolecular interactions that is unique to the 1,2-substitution pattern.
This guide focuses on the specific case of This compound , a molecule featuring two distinct substituents flanking the reactive acyl chloride group. Understanding the push-pull dynamics of the electron-donating methyl group and the electronically ambivalent chloro group is critical to harnessing this reagent effectively in complex organic synthesis.
The Dueling Influences of Ortho Chloro and Methyl Groups
The net electronic environment of the this compound ring is a result of the competing effects of its two ortho substituents.
The Chlorine Substituent: An Inductive Acceptor, A Resonance Donor
The chlorine atom exhibits a dual electronic nature that is characteristic of halogens on an aromatic ring.[3]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and increases the electrophilicity of the adjacent carbonyl carbon.[4][5]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.[6][7] This donates electron density, particularly to the ortho and para positions. While this effect exists, for halogens, the inductive withdrawal (-I) is dominant, making chlorine an overall deactivating group in electrophilic aromatic substitution.[7]
Caption: Dueling electronic effects of a chlorine substituent.
The Methyl Substituent: A Consistent Electron Donor
The methyl group is a classic electron-donating group (EDG), enhancing electron density in the ring through two mechanisms.[8][9]
-
Inductive Effect (+I): As an alkyl group, it is less electronegative than the sp²-hybridized carbon of the ring and thus donates electron density through the σ-bond.[4]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system. It functions as a secondary, weaker form of electron donation.
Caption: Electron-donating effects of a methyl substituent.
The Dominant Ortho Effect: Steric Hindrance and Its Consequences
In this compound, the proximity of both substituents to the acyl chloride group introduces significant steric strain. This steric congestion is arguably the most critical factor governing the molecule's reactivity, often overriding the subtle electronic interplay.
Steric Inhibition of Resonance
The steric bulk of the chloro and methyl groups physically crowds the larger benzoyl chloride moiety, forcing it to twist out of the plane of the benzene ring. This loss of planarity, known as steric inhibition of resonance , decouples the π-system of the carbonyl group from the π-system of the aromatic ring.
This has two profound consequences:
-
Increased Carbonyl Electrophilicity: Normally, the benzene ring donates electron density to the carbonyl group via resonance, slightly reducing its electrophilicity. When twisted, this resonance donation is diminished, making the carbonyl carbon more electron-deficient and intrinsically more reactive to nucleophiles.
-
Physical Shielding: Despite this increase in electronic reactivity, the ortho substituents form a physical barrier around the carbonyl carbon. This steric hindrance severely restricts the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic center.[10]
In almost all cases of di-ortho-substituted benzoyl derivatives, the physical blockade (kinetic factor) is the dominant effect, leading to a significant decrease in the overall reaction rate compared to less substituted analogues.[11][12]
Caption: Steric hindrance leads to a twisted, less accessible carbonyl.
Experimental Protocol: Probing Reactivity via Competitive Hydrolysis
To empirically validate the dominance of steric effects, a competitive hydrolysis experiment can be designed. By reacting an equimolar mixture of different benzoyl chlorides with a limited amount of water, the relative reactivity can be determined by quantifying the corresponding benzoic acid products.
Methodology
-
Preparation of Substrate Solution: Prepare a stock solution in a dry, inert solvent (e.g., anhydrous acetonitrile) containing equimolar concentrations (e.g., 0.1 M) of the test compounds:
-
Benzoyl chloride (Control)
-
2-Methylbenzoyl chloride
-
2-Chlorobenzoyl chloride
-
2,6-Dimethylbenzoyl chloride
-
This compound
-
-
Reaction Initiation: To a stirred, thermostatted vessel containing the substrate solution, add a sub-stoichiometric amount of water (e.g., 0.1 equivalents relative to the total acyl chlorides) dissolved in the same solvent. The presence of a non-nucleophilic base like 2,6-lutidine can be included to scavenge the HCl byproduct.
-
Quenching and Analysis: After a set time (e.g., 1 hour), quench the reaction by adding an excess of a derivatizing agent like diazomethane to convert unreacted acyl chlorides and resulting carboxylic acids into their methyl esters.
-
Quantification: Analyze the resulting mixture of methyl benzoates by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of the products directly corresponds to the relative rates of hydrolysis.
Expected Quantitative Data
The results are expected to show a dramatic decrease in reactivity for the di-ortho-substituted compounds, confirming that steric hindrance is the rate-limiting factor.
| Compound | Substituents | Expected Relative Rate of Hydrolysis | Primary Rationale |
| Benzoyl chloride | None | 100 (Reference) | Unhindered, baseline electronic effects. |
| 2-Methylbenzoyl chloride | Mono-ortho (EDG) | ~20-30 | Moderate steric hindrance. |
| 2-Chlorobenzoyl chloride | Mono-ortho (EWG) | ~30-40 | Moderate steric hindrance. |
| 2,6-Dimethylbenzoyl chloride | Di-ortho (EDG) | < 1 | Severe steric hindrance. |
| This compound | Di-ortho (Push-Pull) | < 1 | Severe steric hindrance from two groups. |
Conclusion and Outlook
The electronic profile of this compound is a nuanced balance of the inductive and resonance effects of its chloro and methyl substituents. The chloro group acts as a σ-acceptor and π-donor, while the methyl group is a consistent σ- and π-donor. However, the practical reactivity of the acyl chloride functionality is not dictated by this subtle electronic tug-of-war. Instead, it is overwhelmingly governed by the ortho effect , specifically the severe steric hindrance imposed by the two flanking groups.
This steric blockade physically shields the electrophilic carbonyl center and forces it out of conjugation with the aromatic ring. While this "steric inhibition of resonance" intrinsically increases the carbonyl's electrophilicity, the physical barrier to nucleophilic attack is the kinetically dominant factor, rendering the molecule significantly less reactive than its non-ortho-substituted counterparts. For the drug development professional and the synthetic chemist, this means that reactions at the acyl chloride of this reagent will be sluggish and may require more forcing conditions or specialized catalytic approaches to overcome the formidable steric barrier.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. oxfordreference.com [oxfordreference.com]
- 3. quora.com [quora.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. askthenerd.com [askthenerd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Arrange the following in decreasing order of nucleophilic substitution to.. [askfilo.com]
stability and reactivity of 2-Chloro-6-methylbenzoyl chloride
An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Key Synthetic Intermediate
This compound is a substituted acyl chloride that serves as a valuable and highly reactive intermediate in organic synthesis.[1][2] Its molecular structure, featuring a benzoyl chloride core with both a chloro and a methyl group in ortho positions, imparts a unique profile of steric and electronic properties.[1] These characteristics govern its stability and reactivity, making a thorough understanding essential for its effective and safe use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides an in-depth analysis of the compound's chemical behavior, handling protocols, and core reactions, grounded in established chemical principles.
Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is fundamental to experimental design, from solvent selection to purification strategy. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 89894-44-0 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Boiling Point | 114-116 °C (at 16 Torr) | [5] |
| Density | ~1.312 g/cm³ (Predicted) | [5] |
Stability, Storage, and Handling: A Protocol for Integrity and Safety
Like all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that demands rigorous handling and storage protocols to maintain its chemical integrity and ensure operator safety.[6][7]
Chemical Stability The primary pathway for the degradation of this compound is hydrolysis. The compound reacts violently with water, including atmospheric moisture, to produce 2-chloro-6-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[6][8] This reaction is irreversible and renders the reagent useless for most acylation reactions. Stability is maintained under anhydrous conditions.[1]
Recommended Storage Protocol To prevent degradation and ensure a long shelf-life, the following storage conditions are imperative:
-
Anhydrous Environment: Store in tightly sealed containers, preferably with a PTFE-lined cap, to prevent moisture ingress.[6][9]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice.[6]
-
Location: The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as water, alcohols, amines, and strong bases.[6][7]
Safe Handling Procedures Due to its hazardous nature, all manipulations must be performed within a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[7]
-
Safety goggles and a face shield[7]
-
A flame-resistant lab coat[6]
Core Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[3] It readily participates in nucleophilic acyl substitution reactions, a versatile pathway for creating a wide range of functional groups.[6]
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.[6][10]
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions and Applications
-
Hydrolysis: As previously noted, reaction with water is rapid and exothermic, yielding 2-chloro-6-methylbenzoic acid.[11] While this is typically an undesirable decomposition pathway, it can be used for the intentional synthesis of the carboxylic acid from the acyl chloride.
-
Esterification: Alcohols react readily with this compound to form the corresponding esters.[8] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Amidation: This is one of the most common applications. Primary and secondary amines act as potent nucleophiles, attacking the acyl chloride to form N-substituted amides.[10][11] Due to the formation of HCl, which would protonate the starting amine, two equivalents of the amine are typically required: one to act as the nucleophile and one to act as the base.[10] Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine.[3]
-
Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings to form substituted ketones.[12][13] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating an acylium ion intermediate.[12][13] The steric hindrance from the two ortho substituents can influence the choice of substrate, favoring less-hindered aromatic partners.
Influence of Ring Substituents on Reactivity
The reactivity of the benzoyl chloride core is modulated by the ortho-substituents:
-
2-Chloro Group: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.
-
6-Methyl Group: This group has two opposing effects. Electronically, it is a weak electron-donating group, which slightly reduces reactivity. However, its primary influence is steric. Both the methyl and chloro groups provide significant steric hindrance around the reaction center, which can slow the rate of reaction, particularly with bulky nucleophiles.
Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-methylbenzamide
This protocol details a representative amidation reaction, a core application of this compound. The procedure is a self-validating system, including reaction, workup, and purification steps.
Methodology
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM, 30 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (15 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting acyl chloride is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-benzyl-2-chloro-6-methylbenzamide.
Caption: Experimental workflow for the synthesis of an amide.
Conclusion
This compound is a highly versatile yet hazardous chemical intermediate. Its stability is critically dependent on the exclusion of moisture, necessitating careful handling and storage under anhydrous conditions. The compound's reactivity is characterized by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The steric and electronic effects of the ortho-substituents fine-tune this reactivity, a factor that must be considered in reaction design. By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 5. 89894-44-0 CAS MSDS (Benzoyl chloride, 2-chloro-6-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 2-Amino-6-methylbenzoyl chloride | 1227780-69-9 | Benchchem [benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-6-methylbenzoyl chloride
For researchers, chemists, and professionals in drug development, the mastery of reactive intermediates is fundamental to innovation. 2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0) is a valuable acylating agent, prized for its utility in constructing complex molecular architectures. However, its reactivity demands a rigorous and informed approach to safety and handling. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, moving beyond mere procedural steps to explain the underlying chemical principles that govern its safe application.
Section 1: Understanding the Reagent: Physicochemical Properties and Hazard Profile
This compound is a substituted aromatic acyl chloride. The electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the two chlorine atoms, makes it a potent acylating agent. It is this same reactivity that dictates its primary hazards. The molecule is highly sensitive to moisture and nucleophiles, reacting exothermically to produce corrosive byproducts.
While specific toxicological data for this compound is limited, the safety profile can be conservatively inferred from closely related structures like benzoyl chloride and 2-chlorobenzoyl chloride. The primary hazards are severe corrosivity to skin, eyes, and the respiratory tract. Upon contact with water, it hydrolyzes to form 2-chloro-6-methylbenzoic acid and hydrochloric acid (HCl) gas, which is a potent irritant.[1]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 89894-44-0 | [2] |
| Molecular Formula | C₈H₆Cl₂O | [2] |
| Molecular Weight | 189.04 g/mol | [2] |
| Appearance | Colorless to light yellow fuming liquid | [3] |
| Boiling Point | Data not available; (Benzoyl chloride: 197°C) | [4] |
| Density | Data not available; (Benzoyl chloride: 1.21 g/mL) | [4] |
| Primary Hazards | Corrosive, Lachrymator, Moisture-Sensitive | [1][4] |
| NFPA 704 Rating (Benzoyl Chloride Proxy) | Health: 3, Flammability: 2, Instability: 2, Special: W | [1][4] |
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in creating multiple, redundant barriers against exposure. Given the corrosive and lachrymatory nature of this compound, all manipulations must be conducted within a certified chemical fume hood to control vapor exposure.
Primary Engineering Control: The Chemical Fume Hood
A properly functioning chemical fume hood is non-negotiable. It serves as the primary barrier, containing corrosive vapors and toxic gases (like HCl) that are liberated during handling and reactions. Ensure the sash is maintained at the lowest practical height to maximize capture velocity.
Personal Protective Equipment (PPE): Your Last Line of Defense
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The lachrymatory properties of acyl chlorides mean that even minor vapor exposure can be incapacitating, increasing the risk of secondary accidents.
-
Hand Protection: Glove selection is critical. While specific breakthrough data for this compound is scarce, data for benzoyl chloride and general chemical resistance principles for acyl chlorides provide a strong basis for selection. Double-gloving is a prudent practice.
-
Inner Glove: A thin, disposable nitrile glove provides a good first layer and dexterity.
-
Outer Glove: A heavier, chemical-resistant glove is essential. Butyl rubber or Viton® are excellent choices for handling corrosive and reactive compounds. Neoprene can also be suitable.[5] Always inspect gloves for any signs of degradation or perforation before use and remove them immediately if contamination is suspected. An Ansell Guardian report for benzoyl chloride indicates very short breakthrough times (<10 minutes) for common lab nitrile and neoprene gloves, emphasizing their use for splash protection only and the need for more robust outer gloves for prolonged handling.[6]
-
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended. Ensure that full-length pants and closed-toe shoes are worn.
Section 3: Experimental Protocols and Handling Procedures
The key to safely handling moisture-sensitive reagents is meticulous preparation and the exclusion of atmospheric moisture from the reaction apparatus.
Workflow for Setting Up a Moisture-Sensitive Reaction
This workflow ensures that the reagent only comes into contact with a dry, inert environment, preventing premature decomposition and ensuring the integrity of the experiment.
Caption: Workflow for a moisture-sensitive reaction setup.
Detailed Protocol: Synthesis of an Amide Intermediate
This protocol for the formation of N-benzyl-2-chloro-6-methylbenzamide illustrates a typical application and the necessary precautions.
-
Apparatus Setup: Assemble a dry, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a septum. Flame-dry the apparatus under vacuum and cool under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous DCM in a separate dry flask. Transfer this solution to the dropping funnel via cannula.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.[7][8]
Section 4: Storage, Incompatibility, and Waste Management
Proper storage and an understanding of chemical incompatibilities are crucial to prevent hazardous reactions.
Storage
Store this compound in a cool, dry, well-ventilated area designated for corrosive materials.[1] It should be kept away from heat and sources of ignition. Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which leads to degradation and pressure build-up from HCl gas evolution.
Chemical Incompatibility
The high reactivity of the acyl chloride group makes it incompatible with a wide range of common laboratory chemicals. Mixing with incompatible substances can lead to violent reactions, gas evolution, and heat generation.
Caption: Chemical incompatibility chart for this compound.
Waste Disposal
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Quenching Excess Reagent: Small amounts of unreacted acyl chloride in solution should be quenched before disposal. This can be done by slowly adding the solution to a stirred, cold solution of a less reactive alcohol like isopropanol, followed by the cautious addition of water. The resulting mixture should then be neutralized with a base like sodium bicarbonate before being placed in a designated aqueous hazardous waste container.[9]
-
Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a sealed, labeled hazardous waste container. Do not mix this waste with other waste streams.[10]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Ensure waste containers are properly labeled with their contents.
Section 5: Emergency Procedures: A Self-Validating System
Preparedness is a self-validating system. Having the correct procedures and equipment readily available ensures that any incident can be managed effectively to minimize harm.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the contact area is large. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials). Scoop the absorbed material into a sealable container for hazardous waste disposal. Decontaminate the area with a sodium bicarbonate solution, followed by soap and water. |
| Large Spill (>100 mL) | Evacuate the laboratory immediately and alert others. Close the doors to the lab and prevent entry. Contact your institution's emergency response team (e.g., Environmental Health & Safety) and inform them of the nature and location of the spill. |
Section 6: Applications in Drug Discovery and Development
Substituted benzoyl chlorides are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] The 2-chloro-6-methyl substitution pattern provides specific steric and electronic properties that can be exploited to achieve desired biological activity and to direct synthetic transformations.
A notable example is its use in the synthesis of precursors to the HIV protease inhibitor Tipranavir . While not a direct component of the final drug, related structures are used to construct the complex sulfonamide-dihydropyrone core that is essential for its therapeutic action.[11][12] The controlled reaction of acyl chlorides like this compound with amines or alcohols is a fundamental step in building the molecular complexity required for modern therapeutics.
References
- 1. nj.gov [nj.gov]
- 2. BENZYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 3. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.it [fishersci.it]
- 9. vumc.org [vumc.org]
- 10. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Utilization of molybdenum- and palladium-catayzed dynamic kinetic asymmetric transformations for the preparation of tertiary and quaternary stereogenic centers: a concise synthesis of tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
discovery and history of 2-Chloro-6-methylbenzoyl chloride
An In-depth Technical Guide to 2-Chloro-6-methylbenzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, reactivity, and potential applications, grounding all information in established scientific principles and authoritative references.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 89894-44-0) is a di-substituted acyl chloride.[1][2][3] The presence of both a chloro and a methyl group on the aromatic ring, ortho to the carbonyl chloride, creates a unique electronic and steric environment that influences its reactivity. It is typically a colorless to pale yellow liquid with a characteristic pungent odor.[1]
The acyl chloride functional group makes the molecule a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89894-44-0 | [4] |
| Molecular Formula | C₈H₆Cl₂O | [4] |
| Molecular Weight | 189.04 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| InChI Key | NPRWNQSMJBAKCL-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C(=O)Cl | [4] |
Historical Context and Discovery
The specific discovery of this compound is not prominently documented in seminal publications, a common fate for many specialized chemical reagents. Its emergence is best understood as a logical progression within the broader history of organic synthesis.
The synthesis of the parent compound, benzoyl chloride, was reported in the 19th century. The development of robust chlorination and acylation reactions throughout the early 20th century paved the way for the creation of a vast array of substituted benzoyl chlorides. For instance, a 1983 patent by The Dow Chemical Company details a method for preparing 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde, showcasing the industrial interest in chlorinated benzoyl chlorides.[6] The synthesis of various alkylbenzoyl chlorides, driven by their utility as intermediates for agrochemicals and other products, was further refined in subsequent decades.[7]
The synthesis of this compound likely arose from the need for fine-tuned building blocks in medicinal and materials chemistry, where precise substitution patterns are required to modulate the biological activity or physical properties of a target molecule.
Synthesis and Mechanistic Insights
The most common and industrially viable method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of the Precursor: 2-Chloro-6-methylbenzoic Acid
A reliable synthesis of the precursor is paramount. A 2001 paper in Organic Process Research & Development outlines two efficient methods for its preparation in kilogram quantities.[8] One high-yield method involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene, followed by hydrolysis of the resulting methyl ester.
Conversion to this compound
The conversion of 2-chloro-6-methylbenzoic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism. Thionyl chloride is a frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).
The reaction mechanism, illustrated below, involves the activation of the carboxylic acid by thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite leaving group, which subsequently decomposes to sulfur dioxide and another chloride ion.
References
- 1. CAS 89894-44-0: Benzoyl chloride,2-chloro-6-methyl- [cymitquimica.com]
- 2. 89894-44-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [oakwoodchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 89894-44-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. US5599981A - Process for producing alkylbenzoyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
theoretical studies on 2-Chloro-6-methylbenzoyl chloride conformation
An In-depth Technical Guide: Theoretical Conformational Analysis of 2-Chloro-6-methylbenzoyl Chloride
Authored by: A Senior Application Scientist
The conformational preference of acyl chlorides is a critical determinant of their reactivity and utility as intermediates in organic synthesis, materials science, and pharmaceutical development. For ortho-substituted benzoyl chlorides, the interplay between steric hindrance and electronic conjugation dictates the three-dimensional structure. This technical guide provides a comprehensive theoretical examination of the conformational landscape of this compound. We will explore the fundamental principles governing its structure, detail a robust computational workflow for its analysis, and interpret the resulting data to provide a clear picture of its preferred spatial arrangement. This document is intended for researchers, chemists, and drug development professionals who utilize computational chemistry to predict and understand molecular behavior.
Introduction: The Significance of Acyl Chloride Conformation
Benzoyl chloride and its derivatives are indispensable reagents in modern chemistry, serving as key building blocks for a vast array of molecules including dyes, perfumes, polymers, and pharmaceuticals. The reactivity of the acyl chloride functional group, -C(=O)Cl, is intimately linked to its orientation relative to the aromatic ring. This spatial arrangement, or conformation, is governed by a delicate balance of electronic and steric factors.
In unsubstituted benzoyl chloride, a planar conformation is favored, allowing for maximal π-electron delocalization between the benzene ring and the carbonyl group. This conjugation stabilizes the molecule and influences its spectroscopic properties. However, the introduction of substituents at the ortho positions, as in this compound, dramatically alters this landscape. The steric bulk of the chlorine atom and the methyl group forces a conformational compromise. Understanding the nature of this compromise is crucial for predicting the molecule's reactivity in subsequent chemical transformations, such as Friedel-Crafts acylations or reactions with nucleophiles. Theoretical and computational studies provide a powerful lens through which we can visualize and quantify these conformational preferences before a single experiment is conducted.
The Theoretical Framework: Steric Repulsion vs. Electronic Conjugation
The conformational state of this compound is primarily defined by the dihedral angle (θ) between the plane of the aromatic ring and the plane of the acyl chloride group (Cring–C–O–Cl). Two major opposing forces dictate the value of this angle:
-
Steric Hindrance: This is the dominant factor in di-ortho-substituted systems. The van der Waals radii of the ortho-chlorine and ortho-methyl groups clash significantly with the carbonyl oxygen and the acyl chloride's chlorine atom when the molecule attempts to adopt a planar conformation. To alleviate this steric strain, the acyl chloride group is forced to rotate out of the plane of the ring.
-
Electronic Conjugation (Resonance): The π-system of the benzene ring can overlap with the π-system of the carbonyl group (p-π conjugation). This delocalization of electrons is a stabilizing force that is maximized in a planar arrangement (θ = 0° or 180°). When the acyl chloride group twists out of the plane, this overlap is diminished, and the stabilizing effect is lost.
For this compound, the energetic penalty of steric repulsion in a planar arrangement far outweighs the benefit of electronic conjugation. Consequently, a non-planar conformation is strongly favored. Computational studies on the similarly substituted 2,6-dichlorobenzoyl chloride have shown that its preferred conformation is perpendicular.
Key Conformational States
We can define the principal conformers based on the dihedral angle:
-
Perpendicular Conformer (θ ≈ 90°): This is the predicted ground state or global energy minimum. In this arrangement, the acyl chloride group is twisted orthogonally to the benzene ring, minimizing the steric clashes between the ortho-substituents and the functional group. This stability comes at the cost of sacrificing nearly all resonance stabilization.
-
Planar Conformer (θ ≈ 0°): This conformation is expected to be a high-energy transition state for the rotation of the acyl chloride group. It is destabilized by severe steric repulsion but represents the point of maximum electronic conjugation. The energy difference between this state and the perpendicular conformer defines the rotational barrier.
Caption: Energy relationship between planar and perpendicular conformers.
A Validated Protocol for Theoretical Conformational Analysis
To accurately model the conformational landscape of this compound, a systematic computational approach is required. The following protocol, grounded in Density Functional Theory (DFT), provides a reliable workflow for determining stable conformers and rotational barriers.
Experimental Protocol: Step-by-Step Computational Workflow
-
Initial Structure Construction:
-
Construct the 2D chemical structure of this compound.
-
Convert the 2D structure to a 3D model using a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Potential Energy Surface (PES) Scan:
-
Objective: To map the rotational energy profile and identify approximate locations of minima and transition states.
-
Procedure:
-
Select the four atoms defining the dihedral angle of interest (e.g., a Cortho-Cipso-Ccarbonyl-Ocarbonyl).
-
Perform a relaxed PES scan. This involves rotating the Cring-Ccarbonyl bond in defined steps (e.g., 10-15° increments) from 0° to 360°.
-
At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax and optimize.
-
Use a computationally inexpensive DFT method for the scan (e.g., B3LYP with a smaller basis set like 6-31G(d)).
-
-
-
Full Geometry Optimization:
-
Objective: To locate the precise structures of the energy minima and transition states.
-
Procedure:
-
From the PES scan plot, identify the structures corresponding to the lowest energy points (potential minima) and the highest energy points (potential transition states).
-
Perform a full, unconstrained geometry optimization on each of these structures.
-
Employ a higher level of theory for improved accuracy, such as the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a robust description of both electronic structure and weak interactions.
-
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm the nature of the optimized structures and obtain thermodynamic data.
-
Procedure:
-
Perform a frequency calculation at the same level of theory used for the final optimization (e.g., B3LYP/6-311++G(d,p)).
-
Validation: A true energy minimum (stable conformer) will have zero imaginary frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).
-
The output provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energies for more accurate relative energy comparisons.
-
-
-
Analysis and Data Interpretation:
-
Calculate the relative energies (ΔE, including ZPVE correction) of all conformers and transition states to determine the global minimum and the height of the rotational barriers.
-
Analyze key geometric parameters (bond lengths, angles, dihedral angles) of the final optimized structures.
-
Simulate theoretical infrared (IR) and Raman spectra from the frequency calculation output to predict vibrational modes, which can be compared with experimental data if available.
-
Caption: Workflow for theoretical conformational analysis.
Predicted Results and Interpretation
Executing the protocol described above yields quantitative data that characterizes the conformational behavior of this compound.
Quantitative Data Summary
While a full computational study is beyond the scope of this guide, we can predict the outcomes based on established principles and data from analogous systems.
| Parameter | Perpendicular Conformer (Minimum) | Planar Conformer (Transition State) |
| Dihedral Angle (θ) | ~90° | ~0° |
| Relative Energy (ΔE) | 0.0 kcal/mol (Reference) | High (e.g., > 5 kcal/mol) |
| Nature of Stationary Point | Energy Minimum (0 Imaginary Frequencies) | Transition State (1 Imaginary Frequency) |
| C=O Stretch Frequency (Predicted) | Higher (e.g., ~1780-1790 cm⁻¹) | Lower (due to conjugation) |
| Cring-Ccarbonyl Bond Length | Shorter (closer to single bond) | Longer (partial double bond character) |
Note: The C=O stretching frequency for the related 2,6-dichloro-4-methylbenzoyl chloride has been reported at 1785 cm⁻¹, which is characteristic of a non-conjugated acyl chloride and supports the prediction of a non-planar ground state.
Interpretation of Findings
-
Energetics: The perpendicular conformer is unequivocally the most stable structure. The energy difference between it and the planar transition state represents the barrier to rotation. This barrier is significant enough to suggest that at room temperature, the molecule exists almost exclusively in a non-planar, twisted conformation.
-
Geometric Impact: The loss of conjugation in the perpendicular conformer results in a Cring-Ccarbonyl bond that has more single-bond character and is therefore shorter than it would be in a planar, conjugated system.
-
Spectroscopic Signature: The most telling spectroscopic feature is the C=O stretching frequency in the IR spectrum. The lack of conjugation in the stable perpendicular conformer leads to a higher vibrational frequency, as the C=O bond is stronger and more localized. This provides a clear, experimentally verifiable prediction to validate the theoretical model.
Conclusion and Outlook
The conformational analysis of this compound is a classic case study in steric control. Theoretical calculations robustly demonstrate that the steric clash imposed by the di-ortho chlorine and methyl substituents forces the acyl chloride group to rotate approximately 90° out of the plane of the benzene ring. This perpendicular arrangement is the global energy minimum, established at the expense of electronic conjugation.
This fundamental structural insight has profound implications for chemists and drug developers. The non-planar nature of the molecule dictates the accessibility of the electrophilic carbonyl carbon to nucleophiles, influencing reaction rates and steric outcomes. For medicinal chemists, understanding that this and similar scaffolds are inherently non-planar is critical for accurate molecular modeling, docking studies, and the rational design of molecules with specific three-dimensional shapes. The computational protocol detailed herein serves as a reliable blueprint for conducting such theoretical investigations, enabling researchers to make informed predictions about molecular structure and reactivity.
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 2-Chloro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of countless pharmaceutical agents. The synthesis of amides is, therefore, a fundamental transformation in medicinal chemistry. Among the myriad of methods available, the acylation of amines with acyl chlorides, often under Schotten-Baumann conditions, remains a robust and widely utilized strategy due to its efficiency and broad substrate scope.[1][2]
This document provides a detailed guide to the synthesis of amides using a sterically hindered acyl chloride, 2-chloro-6-methylbenzoyl chloride . The presence of two ortho substituents, a chloro and a methyl group, significantly influences the reactivity of the acyl chloride. This steric hindrance can be both a challenge and an opportunity. While it can slow down the rate of reaction and necessitate carefully optimized conditions, it also allows for the synthesis of unique amide structures with specific conformational properties that can be crucial for biological activity. Understanding the nuances of reacting this particular acyl chloride is key to leveraging its potential in the synthesis of complex molecules, including agrochemicals and novel therapeutic agents.[3]
The Underlying Chemistry: Mechanism of Acylation
The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[1]
The generally accepted mechanism involves two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A subsequent deprotonation of the nitrogen by a base yields the stable amide product.[2]
Due to the steric bulk around the carbonyl group of this compound, the initial nucleophilic attack by the amine can be impeded. This often necessitates more forcing reaction conditions, such as elevated temperatures or the use of a catalyst, to achieve reasonable reaction rates and yields.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-6-methylbenzamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine under standard Schotten-Baumann conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (Aliphatic or Aromatic) | ≥98% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | Reagent Grade | Commercially Available |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), 1 M | Aqueous | Laboratory Preparation |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Laboratory Preparation |
| Brine | Aqueous | Laboratory Preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask | --- | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | --- | Standard Laboratory Equipment |
| Dropping funnel | --- | Standard Laboratory Glassware |
| Separatory funnel | --- | Standard Laboratory Glassware |
| Rotary evaporator | --- | Standard Laboratory Equipment |
Experimental Workflow:
Caption: General workflow for the synthesis of N-substituted 2-chloro-6-methylbenzamides.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration based on the amine).
-
Add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For sterically hindered amines, the reaction may require heating to reflux.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: DMAP-Catalyzed Synthesis for Less Reactive Amines
For less nucleophilic or sterically demanding amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.
Additional Materials:
| Reagent/Material | Grade | Supplier |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
Modifications to the General Protocol:
-
In Step 1 , add DMAP (0.1 equivalents) to the solution of the amine and base in DCM before cooling.
-
Proceed with the remaining steps as described in Protocol 1. The reaction time may be significantly reduced.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is crucial to scavenge the HCl produced during the reaction, thus preventing the formation of the unreactive ammonium salt of the amine. An excess is used to ensure complete neutralization.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the amine. For sterically hindered substrates, heating may be necessary to overcome the activation energy barrier.
-
Catalyst (DMAP): DMAP acts as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the amine than the original acyl chloride.
Data Presentation and Characterization
The synthesized amides should be characterized by standard analytical techniques to confirm their structure and purity.
Table of Expected Spectroscopic Data for a Representative N-Aryl-2-chloro-6-methylbenzamide:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 2-chloro-6-methylbenzoyl moiety will appear as multiplets in the aromatic region. The methyl group protons will be a singlet around 2.3-2.5 ppm. The N-H proton of a secondary amide will appear as a broad singlet. The chemical shifts of the protons on the N-aryl/alkyl substituent will be indicative of their environment. |
| ¹³C NMR | The carbonyl carbon will appear around 165-170 ppm. Aromatic carbons will be observed in the 120-140 ppm region. The methyl carbon will be a signal around 18-22 ppm. |
| FT-IR | A strong C=O stretch for the amide will be present around 1630-1680 cm⁻¹. An N-H stretch for a secondary amide will be observed around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and chlorine-containing fragments. |
Troubleshooting and Considerations for Steric Hindrance
-
Low or No Reactivity: If the reaction does not proceed at room temperature, consider increasing the temperature to the reflux temperature of the solvent. The use of a higher boiling point solvent such as tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) may be necessary. The addition of DMAP as a catalyst is also highly recommended.
-
Side Reactions: In the case of prolonged heating, side reactions may occur. Careful monitoring by TLC is essential to determine the optimal reaction time.
-
Purification Challenges: The polarity of the amide product will depend on the nature of the amine used. A suitable solvent system for column chromatography should be determined by TLC analysis.
Logical Relationships in Amide Synthesis
Caption: Key components and their roles in the synthesis of amides from this compound.
Conclusion
The synthesis of amides using this compound presents a valuable method for accessing sterically hindered amide structures that are of interest in pharmaceutical and agrochemical research. While the steric hindrance necessitates careful consideration of reaction conditions, the protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of these compounds. By understanding the underlying mechanism and the rationale for the chosen experimental parameters, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.
References
The Synthetic Utility of 2-Chloro-6-methylbenzoyl Chloride in Crafting Bioactive Heterocycles
Introduction: Unveiling the Potential of a Sterically Hindered Acylating Agent
In the landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel, biologically active scaffolds. 2-Chloro-6-methylbenzoyl chloride, a disubstituted acyl chloride, emerges as a reagent of significant interest. Its unique architecture, characterized by the presence of both a chloro and a methyl group flanking the reactive acyl chloride, imparts a distinct combination of steric and electronic properties. This substitution pattern not only influences the reactivity of the acyl chloride but also provides a scaffold that can lead to compounds with unique pharmacological profiles.
The ortho-methyl group introduces considerable steric hindrance around the carbonyl carbon, which can modulate the regioselectivity of its reactions with multifunctional nucleophiles. Concurrently, the electron-withdrawing nature of the ortho-chloro substituent enhances the electrophilicity of the carbonyl carbon, ensuring robust reactivity. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Core Reactivity and Mechanistic Considerations
The primary utility of this compound lies in its function as a potent acylating agent. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines, to form stable amide bonds. This fundamental transformation is the gateway to constructing more complex heterocyclic frameworks through subsequent intramolecular cyclization reactions.
Caption: General mechanism of nucleophilic acyl substitution.
Application I: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of fused heterocyclic compounds, forming the core structure of numerous pharmacologically active agents with diverse activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1]. The most reliable and widely adopted method for synthesizing 2-substituted quinazolin-4(3H)-ones involves the acylation of anthranilic acid, followed by cyclization and reaction with an amine source.
Synthetic Strategy and Causality
The synthesis begins with the N-acylation of anthranilic acid with this compound. This reaction is typically performed in the presence of a base like pyridine, which serves two critical functions: it acts as a catalyst and, more importantly, scavenges the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the formation of the N-acylanthranilic acid intermediate.
The subsequent and pivotal step is the cyclodehydration of this intermediate to form a 2,3-disubstituted-4H-3,1-benzoxazin-4-one. Acetic anhydride is the reagent of choice for this transformation as it acts as a powerful dehydrating agent, facilitating the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl, followed by the elimination of water. The resulting benzoxazinone is a stable but reactive intermediate.
Finally, the benzoxazinone is treated with an amine (e.g., ammonia from ammonium acetate or hydrazine) which opens the oxazinone ring and subsequently cyclizes to form the thermodynamically stable quinazolinone ring system. This modular, three-step sequence allows for the introduction of diversity at two key positions of the quinazolinone scaffold.
Caption: Workflow for the synthesis of Quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-(2-chloro-6-methylphenyl)quinazolin-4(3H)-one
This protocol is adapted from the general methodology for quinazolinone synthesis[1][2].
Materials:
-
Anthranilic acid (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Ammonium Acetate (5.0 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step 1: N-Acylation of Anthranilic Acid
-
In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of anthranilic acid) and cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain N-(2-chloro-6-methylbenzoyl)anthranilic acid.
Step 2: Formation of the Benzoxazin-4-one Intermediate
-
Place the dried N-acylanthranilic acid from Step 1 into a round-bottom flask.
-
Add acetic anhydride (approx. 5 mL per gram of substrate) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazinone.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of the Quinazolin-4(3H)-one
-
Combine the benzoxazin-4-one intermediate (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a beaker of ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-(2-chloro-6-methylphenyl)quinazolin-4(3H)-one.
| Step | Key Reagents | Purpose | Typical Yield |
| 1. Acylation | Pyridine | Base, HCl Scavenger | >90% |
| 2. Cyclization | Acetic Anhydride | Dehydrating Agent | >85% |
| 3. Aminolysis | Ammonium Acetate | Nitrogen Source | 70-85% |
Application II: Synthesis of 1,5-Benzodiazepine Scaffolds
1,5-Benzodiazepines are another class of privileged heterocyclic structures in medicinal chemistry, known for their wide range of central nervous system activities[3][4]. The synthesis often involves the condensation of o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. This compound can be used to synthesize a suitable diketone precursor or, alternatively, to acylate a pre-formed benzodiazepine ring. A more direct approach involves the condensation with o-phenylenediamine followed by cyclization.
Synthetic Strategy and Causality
The reaction of o-phenylenediamine with this compound under controlled conditions can lead to the formation of a diamide or a mono-amide, depending on the stoichiometry. For the synthesis of the seven-membered benzodiazepine ring, a common strategy involves reacting o-phenylenediamine with a β-keto ester or a 1,3-diketone. To incorporate the 2-chloro-6-methylbenzoyl moiety, one could first synthesize a 1-(2-chloro-6-methylphenyl)-1,3-butanedione and then condense it with o-phenylenediamine.
A more direct, albeit potentially lower-yielding, pathway involves the reaction of two equivalents of the acyl chloride with one equivalent of o-phenylenediamine to form a diamide, which may then be subjected to reductive cyclization. However, the most common literature approach involves the condensation of o-phenylenediamine with a suitable ketone or diketone, followed by N-acylation of the resulting benzodiazepine scaffold with the desired acyl chloride[3].
Caption: Common workflow for N-acylated 1,5-Benzodiazepines.
Experimental Protocol: N-Acylation of a 1,5-Benzodiazepin-2-one
This protocol describes the acylation of a pre-synthesized benzodiazepine core, a method adapted from general procedures found in the literature[3].
Materials:
-
7-substituted-4-methyl-1H-benzo[b][1][2]diazepin-2(3H)-one (1.0 eq)
-
This compound (1.1 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Water
-
Ethanol
Procedure:
-
Suspend the starting 1,5-benzodiazepin-2-one (1.0 eq) in a 10% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a dropping funnel.
-
Stir the mixture vigorously at room temperature.
-
Add this compound (1.1 eq) dropwise to the suspension over 15-20 minutes.
-
Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N1-acylated benzodiazepine derivative.
| Parameter | Condition/Reagent | Rationale |
| Base | 10% aq. NaOH | Deprotonates the amide nitrogen, creating a nucleophile for acylation. |
| Solvent | Water | Allows for a biphasic reaction (Schotten-Baumann conditions). |
| Temperature | Room Temperature | Sufficient for the acylation of the activated amide anion. |
| Workup | Filtration & Washing | Simple isolation of the solid product from the aqueous medium. |
Conclusion and Future Outlook
This compound is a highly effective reagent for introducing a sterically demanding and electronically tuned aryl moiety in the synthesis of bioactive heterocycles. Its application in the construction of quinazolinones and benzodiazepines demonstrates its value in creating libraries of compounds for drug discovery. The steric hindrance provided by the ortho-substituents can be strategically employed to influence reaction pathways and final molecular conformation, which is a critical aspect of rational drug design. Future research could explore its use in intramolecular Friedel-Crafts reactions to access novel tricyclic systems or in the synthesis of other less common heterocyclic scaffolds, further expanding the synthetic chemist's toolkit.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. jocpr.com [jocpr.com]
Application Note & Protocol: Acylation of Sterically Hindered Amines Using 2-Chloro-6-methylbenzoyl Chloride
Abstract
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] However, when one or both coupling partners are sterically hindered, standard amide coupling protocols often fail or provide disappointingly low yields.[3][4] This application note provides a detailed protocol and technical guidance for the successful acylation of sterically demanding secondary and primary amines using 2-chloro-6-methylbenzoyl chloride. The unique structural features of this acylating agent, specifically the ortho-substituents, render it highly reactive and effective for creating congested amide linkages where other methods may falter. We will explore the mechanistic rationale, provide a robust step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction: Overcoming Steric Challenges in Amide Synthesis
The nucleophilic attack of an amine on an activated carboxylic acid derivative is the fundamental step in amide bond formation. In an ideal scenario, this reaction is facile and high-yielding. However, as molecular complexity increases in drug discovery and materials science, chemists frequently encounter substrates with significant steric bulk surrounding the reactive centers.
The Challenge of Hindrance:
Steric hindrance dramatically slows the rate of reaction by impeding the approach of the amine nucleophile to the electrophilic carbonyl carbon.[1][2] Traditional coupling reagents, which work well for unhindered substrates, often prove ineffective as the steric congestion increases. This necessitates the use of more reactive electrophiles, such as acyl chlorides, and carefully optimized reaction conditions.
This compound: A Specialized Reagent
This compound is a powerful acylating agent for hindered systems. Its efficacy stems from two key structural features:
-
High Electrophilicity: As an acyl chloride, it is inherently more reactive than the corresponding carboxylic acid or ester.[5]
-
Ortho-Substitution: The presence of both a chloro and a methyl group at the ortho positions of the benzoyl ring creates significant steric strain. This strain can prevent the carbonyl group from achieving coplanarity with the aromatic ring, which may increase its susceptibility to nucleophilic attack by disrupting resonance stabilization.
This guide provides a foundational protocol that can be adapted for a wide range of hindered amine substrates.
Mechanistic Principles
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. Understanding the key steps is crucial for troubleshooting and optimization.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hindered amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Step 2: Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.
-
Step 3: Deprotonation: A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), abstracts the proton from the newly formed ammonium ion. This neutralizes the reaction, generating the final amide product and the hydrochloride salt of the base.[5]
It is critical to use a base to scavenge the HCl generated in situ. Failure to do so will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for the acylation of a hindered amine.
Detailed Experimental Protocol
This protocol provides a general method for the acylation of a representative hindered secondary amine. Reagent quantities should be adjusted based on the molecular weight of the specific amine used.
3.1. Materials and Equipment
-
Reagents:
-
This compound (CAS: 89894-44-0)[6]
-
Hindered amine substrate (e.g., diisopropylamine, adamantylamine)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
3.2. Pre-Reaction Preparations & Safety
-
Safety: this compound is corrosive and reacts with moisture.[6][7] Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents to prevent hydrolysis of the acyl chloride.
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a stir bar and a septum under a positive pressure of nitrogen or argon.
-
Charge Reactants: To the flask, add the hindered amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution). Add triethylamine (1.2–1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over 15–30 minutes. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2–16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for hindered amine acylation.
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary for particularly challenging substrates.
4.1. Parameter Optimization Table
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | Triethylamine (1.2 eq) | For extremely hindered amines, a more hindered base like DIPEA (Hunig's base) can prevent side reactions. A stronger, non-nucleophilic base like Proton-Sponge® may also improve yields. |
| Solvent | Dichloromethane (DCM) | A higher boiling point solvent like toluene or xylene can be used to drive sluggish reactions to completion by allowing for heating. |
| Temperature | 0 °C to RT | If no reaction occurs at room temperature, gently heat the reaction to 40–80 °C. Monitor carefully for decomposition. |
| Catalyst | None | For some systems, a catalytic amount (1–10 mol%) of 4-Dimethylaminopyridine (DMAP) or 1-methylimidazole can accelerate the reaction.[8] Caution: DMAP is highly toxic. |
| Stoichiometry | 1.1 eq Acyl Chloride | If the amine is precious, use a slight excess of the acyl chloride (1.2-1.5 eq) to ensure full conversion. |
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive reagents (hydrolyzed acyl chloride). 2. Insufficient reactivity due to extreme steric hindrance. 3. Amine HCl salt precipitated, preventing reaction. | 1. Use freshly opened or distilled reagents and ensure anhydrous conditions. 2. Increase reaction temperature and/or time. Consider adding a catalyst like DMAP. 3. Ensure sufficient base (1.2-1.5 eq) is used. |
| Multiple Products | 1. Side reaction with the base (e.g., dealkylation of TEA). 2. Decomposition of starting material or product at elevated temperatures. | 1. Switch to a more sterically hindered base like DIPEA. 2. Run the reaction at a lower temperature for a longer duration. |
| Hydrolysis of Acyl Chloride | Presence of water in solvent, reagents, or atmosphere. | Meticulously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the procedure. |
Conclusion
The acylation of sterically hindered amines presents a significant synthetic challenge that can be overcome with the right choice of reagents and carefully controlled conditions. This compound serves as a highly effective acylating agent for these difficult transformations due to its inherent reactivity. The protocol described herein provides a reliable starting point for researchers, and the accompanying optimization and troubleshooting guides offer a framework for adapting the method to a wide variety of complex and sterically demanding substrates.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Selective Acylation of Polyfunctional Molecules with 2-Chloro-6-methylbenzoyl Chloride
I. Executive Summary: The Strategic Advantage of Steric Hindrance
In the complex landscape of synthetic chemistry, particularly in pharmaceutical and natural product synthesis, the ability to chemically modify one functional group in the presence of others is paramount. Selective acylation of polyfunctional molecules—such as carbohydrates, steroids, and peptides—is a cornerstone of protecting group chemistry and late-stage functionalization.[1] This guide provides an in-depth exploration of 2-chloro-6-methylbenzoyl chloride , a sterically hindered acylating agent designed for high regioselectivity.
The unique architecture of this reagent, featuring two ortho substituents (Cl and CH₃), imposes significant steric bulk around the reactive acyl chloride moiety. This steric shield is not a hindrance but a strategic tool, reducing the reactivity of the acyl chloride and amplifying its sensitivity to the steric environment of the nucleophile. Consequently, it preferentially acylates less sterically encumbered functional groups, such as primary hydroxyls or amines, with high fidelity, leaving more hindered secondary or tertiary groups untouched.[2] This document outlines the mechanistic principles, provides validated experimental protocols, and offers expert insights to empower researchers to leverage this selectivity in their synthetic endeavors.
II. Physicochemical Properties & Handling
This compound is a reactive organic compound that serves as a potent electrophile for introducing the 2-chloro-6-methylbenzoyl group.[3]
| Property | Value | Source(s) |
| CAS Number | 89894-44-0 | [3][4][5] |
| Molecular Formula | C₈H₆Cl₂O | [3][4] |
| Molecular Weight | 189.04 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Reactivity | Highly reactive with nucleophiles (alcohols, amines, water). Moisture sensitive. | [3] |
Safety & Handling: As an acyl chloride, this reagent is corrosive and a lachrymator. It reacts exothermically with water and other protic solvents to release hydrochloric acid (HCl) gas.[3] All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
III. The Mechanism of Sterically Controlled Acylation
The selective acylation process hinges on the principles of nucleophilic acyl substitution, where the rate of reaction is exquisitely sensitive to steric factors on both the electrophile and the nucleophile.
The reaction typically proceeds via a nucleophilic addition-elimination pathway. In the presence of a base like pyridine or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the process is significantly accelerated.
-
Activation (Catalytic Pathway): With a catalyst like DMAP, a highly reactive N-acylpyridinium intermediate is formed. This step is often rate-limiting but crucial for activating the already sterically encumbered acyl chloride.
-
Nucleophilic Attack: The polyfunctional substrate (e.g., a diol) presents multiple nucleophilic sites. The least sterically hindered hydroxyl group (typically the primary -CH₂OH) can more easily approach the electrophilic carbonyl carbon of the acylating agent (or the acylpyridinium ion). The bulky ortho substituents on the benzoyl chloride create a conical "no-fly zone" that makes it difficult for more sterically demanding secondary or tertiary alcohols to achieve the necessary geometry for attack.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Elimination & Regeneration: The intermediate collapses, eliminating the leaving group (chloride or DMAP) and forming the ester product. The catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating this selective process.
IV. Application Notes & Experimental Protocols
The primary application of this compound is the regioselective protection of primary alcohols in the presence of secondary alcohols. This strategy is invaluable in carbohydrate chemistry and the synthesis of complex polyol-containing natural products.[2]
Protocol 1: Selective Acylation of a Primary Alcohol in a 1,2-Diol
This protocol details the selective benzoylation of the primary hydroxyl group in a model substrate, (±)-1-phenyl-1,2-ethanediol, leveraging the steric hindrance of this compound.
Materials:
-
(±)-1-Phenyl-1,2-ethanediol
-
This compound (CAS 89894-44-0)
-
4-(Dimethylamino)pyridine (DMAP), Reagent Grade
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (±)-1-phenyl-1,2-ethanediol (1.0 eq, e.g., 1.00 g, 7.24 mmol) in anhydrous DCM (40 mL).
-
Add triethylamine (1.5 eq, 1.51 mL, 10.86 mmol) followed by a catalytic amount of DMAP (0.05 eq, 44 mg, 0.36 mmol).
-
Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of this compound (1.05 eq, 1.44 g, 7.60 mmol) in anhydrous DCM (10 mL).
-
Add the acyl chloride solution dropwise to the stirred diol solution over 20 minutes using a dropping funnel. Ensure the internal temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting diol.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding deionized water (30 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The acid wash removes residual triethylamine and DMAP, while the bicarbonate wash removes any unreacted acyl chloride and the resulting carboxylic acid.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will likely contain a mixture of the desired mono-acylated product and potentially small amounts of di-acylated byproduct. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure mono-ester.
-
Characterization: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The downfield shift of the primary methylene protons (-CH₂O-) in the ¹H NMR spectrum is a key indicator of acylation at that position.
Expected Selectivity & Yield
For sterically controlled acylations of this type, high regioselectivity is expected. The ratio of primary to secondary acylation can often exceed 10:1, with isolated yields of the desired primary ester typically in the range of 75-90%, depending on the substrate and precise reaction conditions.
| Substrate Type | Target Site | Acylating Agent | Catalyst | Typical Selectivity (Target:Other) |
| Primary/Secondary Diol | Primary OH | 2-Chloro-6-methylbenzoyl Cl | DMAP/Et₃N | >10:1 |
| Carbohydrate (e.g., glucoside) | 6-OH (primary) | 2-Chloro-6-methylbenzoyl Cl | Pyridine | High (>90%) |
| Amino-alcohol | Amine (-NH₂) | 2-Chloro-6-methylbenzoyl Cl | Et₃N | High (N-acylation > O-acylation) |
V. Troubleshooting & Advanced Considerations
-
Low Conversion: If the reaction stalls, the cause may be deactivated (hydrolyzed) acyl chloride or insufficient catalyst. Ensure all reagents and solvents are anhydrous. A slightly increased amount of DMAP (up to 0.1 eq) can sometimes improve the reaction rate, though this may slightly decrease selectivity.
-
Poor Selectivity (Diacylation): The formation of a significant amount of di-acylated product suggests the reaction conditions are too forcing. Consider running the reaction at a lower temperature (e.g., -20°C) or for a shorter duration. Using exactly 1.0 equivalent of the acyl chloride can also minimize over-reaction.
-
Acyl Migration: In some 1,2-diol systems, the initially formed kinetic product can rearrange to a more thermodynamically stable isomer. This is less common with bulky benzoyl groups and at low temperatures but should be considered if mixed products are observed after prolonged reaction times or during purification.
-
Alternative Acylating Agents: While acyl chlorides are highly reactive, changing the acylating agent to an anhydride can sometimes alter selectivity, although it often requires more forcing conditions.[7]
VI. Conclusion
This compound is a powerful and precise tool for the synthetic chemist. By understanding the interplay between its inherent steric properties and the principles of nucleophilic acyl substitution, researchers can achieve high levels of regioselectivity that would otherwise require multi-step protecting group strategies. The protocols and principles outlined in this guide provide a robust framework for successfully implementing this reagent in complex synthetic challenges, streamlining pathways and enabling the efficient construction of valuable molecules.
References
- 1. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 89894-44-0: Benzoyl chloride,2-chloro-6-methyl- [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. 89894-44-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [oakwoodchemical.com]
- 7. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
catalytic methods for reactions involving 2-Chloro-6-methylbenzoyl chloride
An In-Depth Guide to Catalytic Methods for Reactions Involving 2-Chloro-6-methylbenzoyl Chloride
Abstract
This compound is a bifunctional chemical intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a sterically hindered and electronically deactivated aryl chloride alongside a reactive acyl chloride, presents unique challenges and opportunities for chemical transformation. This guide provides a comprehensive overview of modern catalytic methods to selectively engage either functional group. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions at the C-Cl bond and explore various catalytic approaches for the transformation of the acyl chloride moiety. Detailed, field-proven protocols are provided for key reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Acyl Sonogashira coupling, and catalytic esterification, to empower researchers in drug development and chemical synthesis.
Introduction: The Synthetic Utility of a Bifunctional Building Block
This compound is a versatile reagent whose synthetic potential is unlocked through the strategic application of catalytic chemistry. The molecule contains two distinct reactive centers:
-
Acyl Chloride: A highly electrophilic center, prone to nucleophilic acyl substitution. While many reactions proceed without catalysis, catalysts are crucial for modulating reactivity, improving yields with less reactive nucleophiles, and enabling milder reaction conditions.
-
Aryl Chloride: A C(sp²)-Cl bond that is notoriously less reactive in classical nucleophilic aromatic substitution. Its transformation almost exclusively relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The ortho-methyl and ortho-carbonyl substituents introduce significant steric hindrance, making catalyst selection paramount for successful coupling.[1]
This guide is structured to address the catalytic chemistry of each functional group independently, providing researchers with the tools to selectively construct complex molecular architectures.
Part I: Catalytic Transformations of the Acyl Chloride Group
The primary reactivity of the acyl chloride is its susceptibility to nucleophilic attack. While base-mediated reactions are common, true catalytic methods offer advantages in terms of substrate scope and waste reduction.
Catalytic Esterification with Hindered or Poorly Nucleophilic Alcohols
The reaction between an acyl chloride and an alcohol is a fundamental ester synthesis. While often performed with a stoichiometric base like pyridine, catalytic amounts of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are highly effective. For particularly challenging substrates, such as phenols with poor nucleophilicity, other catalysts have been developed. For instance, TiO₂ has been reported as an efficient, reusable catalyst for the acylation of phenols under solvent-free conditions.
Mechanism Insight: Nucleophilic Catalysis
The catalyst (e.g., DMAP) acts as a hyper-nucleophile, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride, readily reacting with the alcohol nucleophile. The catalyst is regenerated, completing the cycle.
Experimental Protocol: TiO₂-Catalyzed Esterification of a Phenol
This protocol describes the esterification of a generic phenol with this compound.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Titanium (IV) oxide (TiO₂, anatase, 10 mol%)
-
Diethyl ether
-
15% NaOH solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask, add the phenol (1.0 eq) and this compound (1.0 eq).
-
Add TiO₂ (0.1 eq) to the mixture.
-
Stir the reaction mixture vigorously at 25°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether (25 mL for a 20 mmol scale reaction) and stir for 5 minutes.
-
Filter the mixture to recover the TiO₂ catalyst. The catalyst can be washed with dichloromethane, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with 15% NaOH solution to remove any unreacted phenol.
-
Wash the organic layer successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product.
-
Purify the product by silica gel column chromatography if necessary.
Acyl Sonogashira Coupling: Synthesis of Ynones
A powerful extension of the renowned Sonogashira reaction is the Acyl Sonogashira coupling, which directly couples an acyl chloride with a terminal alkyne.[2] This reaction provides a direct route to α,β-alkynyl ketones (ynones), which are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[2]
Catalytic Cycle: Acyl Sonogashira Coupling
The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the acyl chloride to the Pd(0) species occurs. In the copper cycle, the terminal alkyne is activated by forming a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, yields the ynone product and regenerates the Pd(0) catalyst.
Experimental Protocol: Acyl Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
PdCl₂(PPh₃)₂ (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (e.g., 0.02 eq) and CuI (e.g., 0.04 eq).
-
Add anhydrous THF or toluene via syringe, followed by triethylamine (2.0 eq) and phenylacetylene (1.1 eq).
-
Stir the mixture at room temperature and add this compound (1.0 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the triethylamine hydrochloride salt and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ynone product by silica gel column chromatography.
Part II: Catalytic Transformations of the Aryl Chloride Group
The C-Cl bond in this compound is challenging to activate due to electronic and steric factors. Modern palladium catalysis, particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is essential for achieving high-yield cross-coupling reactions.[1][3]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful C-C bond-forming methods in modern synthesis.[4] For a deactivated, sterically hindered substrate like this compound, the choice of catalyst system is critical. Systems based on ligands like SPhos or XPhos with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ are often required.[5][6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Protocol & Conditions Table: Suzuki-Miyaura Coupling
The following protocol is a robust starting point for coupling this compound with various boronic acids. Optimization is often necessary.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (Spherical Phos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 eq), finely ground
-
Anhydrous, degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq) to a flame-dried Schlenk flask.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., toluene and water in a 10:1 ratio) via syringe. The mixture should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.[1]
-
With vigorous stirring, heat the reaction mixture in an oil bath to the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling Partners
| Boronic Acid Partner | Base | Solvent System | Temperature (°C) | Notes |
| Phenylboronic acid | K₃PO₄ | Toluene / H₂O (10:1) | 100 | Standard conditions, generally high yield. |
| 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene / H₂O (10:1) | 100 | Electron-rich boronic acids couple readily. |
| 4-(Trifluoromethyl)phenylboronic acid | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 110 | Electron-poor partners may require stronger bases or higher temperatures. |
| 2-Thiopheneboronic acid | Cs₂CO₃ | 1,4-Dioxane | 110 | Heteroaryl boronic acids can be sensitive; cesium carbonate is often a good choice. |
| 2,6-Dimethylbenzeneboronic acid | K₃PO₄ | Toluene / H₂O (10:1) | 110 | Sterically hindered partners require higher temperatures and longer reaction times.[7] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[8] It allows for the coupling of this compound with a vast array of primary and secondary amines. The reaction's success hinges on a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a suitable base.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[10] The amine then coordinates to the resulting Pd(II) complex. A base facilitates deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. Caution: The acyl chloride group will react rapidly with the amine nucleophile. This protocol is intended for situations where the desired product is the result of amination at the aryl chloride position after the acyl chloride has been transformed (e.g., converted to an ester or amide that is stable to the reaction conditions). If the acyl chloride is the intended reaction site, a simple base-mediated amidation should be used instead.
Materials:
-
2-Chloro-6-methylbenzoyl derivative (e.g., methyl ester) (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2,4,6-Triisopropylphenyl)phosphine (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 2-Chloro-6-methylbenzoyl derivative and seal the tube with a septum.
-
Remove the tube from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir vigorously and monitor the reaction's progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Visualization of Synthetic Workflow
The catalytic toolbox allows for a logical sequence of transformations, enabling the synthesis of complex molecules from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylbenzoyl Chloride Derivatives
Introduction
2-Chloro-6-methylbenzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in the large-scale synthesis of complex organic molecules. Its unique substitution pattern, featuring a sterically hindered carbonyl group flanked by a chlorine atom and a methyl group, imparts specific reactivity and stability profiles that are leveraged in the pharmaceutical and agrochemical industries. These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis applications of this versatile intermediate. We will explore its primary applications, provide detailed, field-proven protocols, and discuss the underlying chemical principles that govern its reactivity.
Core Chemical Properties and Reactivity
This compound, with the chemical formula C₈H₆Cl₂O, is a colorless to pale yellow liquid. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group ortho to the benzoyl chloride functionality creates a unique electronic and steric environment. This influences its reactivity, primarily in nucleophilic acyl substitution reactions.
The primary reaction pathway for this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. Common nucleophiles include amines, alcohols, and carbanions. The steric hindrance provided by the ortho-substituents can influence the reaction kinetics, sometimes requiring more forcing conditions or specific catalytic systems for optimal conversion on a large scale.
Pharmaceutical Applications: A Key Intermediate in the Synthesis of Dasatinib
A significant large-scale application of this compound is in the synthesis of a key intermediate for the potent tyrosine kinase inhibitor, Dasatinib. Dasatinib is a crucial medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The 2-chloro-6-methylbenzoyl moiety is incorporated into the final drug structure, highlighting the importance of this intermediate in the pharmaceutical supply chain.
The synthesis of the key Dasatinib intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, involves the formation of an amide bond between 2-chloro-6-methylaniline and a thiazole carboxylic acid derivative. A common industrial route involves the preparation of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is then converted to the final thiazole intermediate.[1][2]
Logical Workflow for the Synthesis of a Key Dasatinib Intermediate
Caption: Workflow for the synthesis of a key Dasatinib intermediate.
Large-Scale Synthesis Protocol: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is a composite of established industrial methods and should be adapted and optimized for specific plant capabilities and safety protocols.[1][3]
Part 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and inert gas inlet.
-
Addition funnel.
-
This compound
-
2-Chloro-6-methylaniline
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Aqueous work-up reagents (e.g., dilute HCl, saturated NaHCO₃, brine)
-
-
Procedure:
-
Charge the reactor with 2-chloro-6-methylaniline and the anhydrous aprotic solvent.
-
Cool the mixture to 0-5 °C under an inert atmosphere (e.g., Nitrogen).
-
Slowly add the tertiary amine base to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve this compound in the anhydrous aprotic solvent.
-
Add the this compound solution dropwise to the reactor via the addition funnel, maintaining the reaction temperature between 0-10 °C. The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture again to 0-5 °C and slowly quench with dilute aqueous HCl to neutralize the excess base.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
-
The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to achieve the desired purity for the next step.
-
Part 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [1]
-
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, reflux condenser, and inert gas inlet.
-
N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Anhydrous alcohol solvent (e.g., Isopropanol, Ethanol)
-
-
Procedure:
-
Charge the reactor with N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide and the anhydrous alcohol solvent.
-
Under stirring, add N-Bromosuccinimide (NBS) in portions, ensuring the temperature is maintained below 25 °C.
-
After the addition of NBS is complete, continue to stir the mixture at room temperature for 4 hours.
-
Add thiourea to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with a small amount of cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or slurry in a suitable solvent to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide of high purity.
-
Agrochemical Applications: A Building Block for Benzanilide Fungicides
This compound is a valuable precursor for the synthesis of benzanilide fungicides. This class of agrochemicals is known for its effectiveness against a range of fungal pathogens in crops. The general structure of a benzanilide fungicide involves an amide linkage between a substituted benzoic acid and a substituted aniline. The specific substituents on both aromatic rings determine the spectrum of activity and other properties of the fungicide.
While a specific, large-scale commercial fungicide directly utilizing this compound is not prominently documented in publicly available literature, the synthesis of N-aryl-2-chloro-6-methylbenzamides is a straightforward and logical application of this intermediate. These benzamides can then be further functionalized or screened for fungicidal activity.
General Synthetic Pathway for Benzanilide Fungicide Precursors
Caption: General synthesis of potential benzanilide fungicides.
Protocol for the Laboratory-Scale Synthesis of a Model Benzanilide
This protocol outlines the synthesis of N-(2,6-dichlorophenyl)-2-chloro-6-methylbenzamide, a model compound representing a potential benzanilide fungicide precursor.
-
Materials and Equipment:
-
Round-bottom flask with magnetic stirring, reflux condenser, and inert gas inlet.
-
Addition funnel.
-
This compound
-
2,6-Dichloroaniline
-
Anhydrous aprotic solvent (e.g., Toluene, Xylene)
-
Organic base (e.g., Pyridine)
-
-
Procedure:
-
In the round-bottom flask, dissolve 2,6-dichloroaniline in the anhydrous aprotic solvent under an inert atmosphere.
-
Add the organic base to the solution.
-
In the addition funnel, dissolve this compound in a small amount of the anhydrous aprotic solvent.
-
Add the this compound solution dropwise to the stirred aniline solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure N-(2,6-dichlorophenyl)-2-chloro-6-methylbenzamide.
-
Safety and Handling for Large-Scale Operations
This compound is a corrosive and moisture-sensitive compound. On a large scale, appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield, is mandatory. All operations should be conducted in a well-ventilated area, preferably within a fume hood or a closed-system reactor. Emergency eyewash stations and safety showers must be readily accessible. Due to its reactivity with water, which liberates corrosive hydrogen chloride gas, all equipment must be scrupulously dried before use, and reactions should be carried out under an inert atmosphere.
Quality Control and Analytical Methods
For large-scale synthesis, robust quality control is essential. The purity of this compound and its reaction products should be monitored using techniques such as:
-
Gas Chromatography (GC): To determine the purity of the starting material and to monitor the progress of reactions.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile intermediates and final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the conversion of the acyl chloride.
Conclusion
This compound is a valuable and versatile intermediate for the large-scale synthesis of high-value molecules, particularly in the pharmaceutical industry. Its application in the synthesis of a key intermediate for the anticancer drug Dasatinib underscores its importance. While its use in the agrochemical sector is less specifically documented for commercial products, its potential as a precursor for benzanilide fungicides is clear. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers and process chemists working on the large-scale applications of this important chemical building block. Adherence to strict safety protocols and rigorous analytical quality control are paramount for the successful and safe implementation of these synthetic routes in an industrial setting.
References
- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: 2-Chloro-6-methylbenzoyl Chloride in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-chloro-6-methylbenzoyl chloride, a versatile reagent for the synthesis of complex organic molecules, with a particular focus on its application in the pharmaceutical industry. We will delve into the synthesis of this key intermediate, its characteristic reactivity, and provide a detailed, field-proven protocol for its use in the construction of amide bonds, a critical linkage in numerous active pharmaceutical ingredients (APIs). The causality behind experimental choices, safety protocols, and analytical validation are discussed in detail to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Benzoyl Chlorides
Substituted benzoyl chlorides are a class of organic compounds of significant industrial importance, serving as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Their utility stems from the highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions.[2] This reactivity allows for the efficient introduction of the benzoyl moiety into a wide range of molecular scaffolds.
This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be strategically exploited in multi-step syntheses. The presence of the ortho-methyl group provides steric hindrance that can influence the conformation of the final product, while the ortho-chloro group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This distinct combination of features makes it a valuable, albeit specialized, reagent in the medicinal chemist's toolbox.
Synthesis and Physicochemical Properties
Synthesis of this compound
The most common and industrially scalable synthesis of this compound proceeds via the chlorination of the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Reaction Scheme:
-
Starting Material: 2-Chloro-6-methylbenzoic Acid
-
Reagent: Thionyl Chloride (SOCl₂)
-
Product: this compound
The reaction is typically performed in an inert solvent or neat, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-6-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (catalytic, ~1-2 drops per 10g of carboxylic acid)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the evolved HCl and SO₂ gas.
-
Charge the flask with 2-chloro-6-methylbenzoic acid.
-
Carefully add thionyl chloride to the flask, followed by the catalytic amount of DMF. The addition of DMF may cause vigorous gas evolution.
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.
Causality of Choices:
-
Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid and acts as a solvent.
-
DMF Catalyst: Accelerates the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.
-
Inert Atmosphere and Dry Glassware: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid.[3]
Physicochemical Data
| Property | Value |
| CAS Number | 64395-58-8 |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-112 °C at 10 mmHg |
| Density | ~1.35 g/mL |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). |
Application in Pharmaceutical Synthesis: Amide Bond Formation
The primary application of this compound in pharmaceutical synthesis is as an acylating agent for the formation of amide bonds.[4] Amide linkages are ubiquitous in drug molecules, and their synthesis is a cornerstone of medicinal chemistry.[5] The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N-substituted amide.[6][7]
Exemplary Application: Synthesis of a Key Intermediate for Xanthine Oxidase Inhibitors
While not a direct precursor in the most commonly cited syntheses of Febuxostat, this compound is an excellent candidate for the synthesis of structurally related amides that are key intermediates in the development of novel xanthine oxidase inhibitors.[8][9][10][11][12] The following protocol details the synthesis of N-(4-cyanophenyl)-2-chloro-6-methylbenzamide, a model compound that showcases the utility of the title reagent in constructing a biaryl amide scaffold.
Protocol 2: Synthesis of N-(4-cyanophenyl)-2-chloro-6-methylbenzamide
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0-5°C in an ice bath.
-
Dissolve this compound in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure amide.
Causality of Choices:
-
Base (TEA or Pyridine): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Aprotic Solvent (DCM or THF): Prevents the hydrolysis of the acyl chloride.
-
Controlled Temperature: The reaction is exothermic; low temperature controls the reaction rate and minimizes side reactions.
-
Aqueous Workup: Removes the hydrochloride salt of the base and any unreacted starting materials or water-soluble byproducts.
Visualization of Key Processes
Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2,4,6-Trimethylbenzoyl chloride | 938-18-1 [chemicalbook.com]
- 4. Acylation Understanding the Process and Applications | AESL [aakash.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Febuxostat - Wikipedia [en.wikipedia.org]
- 10. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Febuxostat? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 2-Chloro-6-methylbenzoyl Chloride Reactions
Welcome to the technical support center for 2-chloro-6-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by this sterically hindered acyl chloride. The ortho-chloro and -methyl groups significantly encumber the carbonyl carbon, often leading to sluggish reactions and low yields. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these steric barriers and achieve your synthetic goals.
The Challenge: Understanding the Steric Shield
The primary obstacle in reactions with this compound is the steric hindrance created by the two ortho substituents. These groups physically block the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. This steric shield can lead to a variety of common issues, including incomplete conversions, the need for harsh reaction conditions, and the formation of side products.
Troubleshooting Guides
This section is divided into the most common reaction types where this compound is employed: Esterification, Amidation, and Friedel-Crafts Acylation. Each guide is presented in a question-and-answer format to directly address the challenges you may be facing.
Guide 1: Esterification Reactions
Question 1: My esterification reaction with a primary or secondary alcohol is sluggish and gives a low yield, even with a standard base like pyridine. What is happening and how can I improve it?
Answer:
The low reactivity you are observing is a classic case of steric hindrance. The bulky ortho substituents on the benzoyl chloride are impeding the approach of the alcohol's hydroxyl group to the electrophilic carbonyl carbon. Pyridine, while a common base, may not be a sufficiently powerful catalyst to overcome this steric barrier.
Root Cause Analysis and Solutions:
-
Insufficient Nucleophilic Activation: The alcohol is not a strong enough nucleophile to attack the sterically shielded carbonyl group efficiently.
-
Inadequate Catalysis: A simple base like pyridine may not be sufficient to activate the acyl chloride or the alcohol for the reaction to proceed at a reasonable rate.
Recommended Actions:
-
Employ a Nucleophilic Catalyst: The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, often in conjunction with a stoichiometric base like triethylamine (TEA), can dramatically accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.
-
Utilize an Activating Agent: For particularly hindered alcohols, consider the use of silver cyanide (AgCN). This method has been shown to be superior to conventional acyl chloride-alcohol-pyridine methods in terms of both yield and reaction speed for the preparation of hindered esters.[1]
-
Alternative Esterification Protocols:
-
Yamaguchi Esterification: This powerful method is specifically designed for the synthesis of highly functionalized and sterically hindered esters.[2][3][4][5][6] The carboxylic acid (2-chloro-6-methylbenzoic acid) is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. This anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[2][3][4][5][6]
-
Steglich Esterification: While typically used for coupling carboxylic acids and alcohols with a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP, this method is excellent for acid-sensitive substrates and can be adapted for hindered systems.[7]
-
Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol
-
To a stirred solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Guide 2: Amidation Reactions
Question 2: I am attempting to form an amide with a weakly nucleophilic amine and observing a significant amount of unreacted starting material. How can I drive this reaction to completion?
Answer:
Similar to esterification, the steric hindrance of this compound is the primary issue, especially with weakly nucleophilic amines. The classic Schotten-Baumann reaction conditions may not be sufficient to achieve a good yield.[8][9][10][11]
Root Cause Analysis and Solutions:
-
Low Nucleophilicity of the Amine: The amine's lone pair is not sufficiently available or reactive to overcome the steric barrier.
-
Protonation of the Amine: The HCl byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Recommended Actions:
-
Optimize Schotten-Baumann Conditions: Ensure the use of at least two equivalents of a base. One equivalent is to neutralize the HCl byproduct, and the other acts as a base catalyst. A biphasic system (e.g., DCM/water) with a base like NaOH can be effective.[8][9][10][11] For more sensitive substrates, an organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent is preferable.[12]
-
Use of a Coupling Reagent: If direct amidation fails, convert the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid) to the amide using a modern coupling reagent. Reagents like HATU, HOBt/EDC, or COMU can efficiently mediate amide bond formation even with hindered substrates.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Refluxing in a suitable solvent like toluene or xylene may be beneficial, but monitor for potential side reactions.
Experimental Protocol: Optimized Schotten-Baumann Amidation
-
Dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gently heat to reflux and monitor by TLC.
-
After completion, cool the mixture and filter off the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
Guide 3: Friedel-Crafts Acylation
Question 3: My Friedel-Crafts acylation of an electron-rich aromatic compound with this compound using AlCl₃ is failing. What is the problem?
Answer:
The Friedel-Crafts acylation is highly sensitive to steric effects.[7][13][14] The formation of the acylium ion intermediate from this compound and a Lewis acid is sterically hindered. Furthermore, the approach of the bulky aromatic nucleophile to the hindered acylium ion is also disfavored.
Root Cause Analysis and Solutions:
-
Steric Hindrance to Acylium Ion Formation: The ortho substituents impede the coordination of the Lewis acid to the carbonyl oxygen and the subsequent departure of the chloride.
-
Steric Clash in the Electrophilic Aromatic Substitution Step: The bulky nature of both the acylium ion and the aromatic substrate leads to a high-energy transition state.
-
Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may not be potent enough for this challenging transformation.
Recommended Actions:
-
Use a More Potent Lewis Acid: Consider using stronger or more specialized Lewis acids that are known to be effective for hindered substrates. Metal triflates such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) are excellent alternatives.
-
Alternative Acylating Conditions:
-
Reaction with an Organometallic Reagent: If the aromatic substrate allows, consider converting it to an organometallic species (e.g., a Grignard or organolithium reagent) and then reacting it with this compound. This reverses the roles of the nucleophile and electrophile.
-
Use of a Brønsted Acid Catalyst: In some cases, particularly with highly activated aromatic rings, a strong Brønsted acid might catalyze the acylation.
-
-
Increase Reaction Temperature: As with other reactions of this hindered acyl chloride, increasing the temperature can help overcome the activation energy. However, be cautious of potential charring and side reactions at high temperatures.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Class | Typical Loading | Advantages | Disadvantages |
| AlCl₃ | Traditional Lewis Acid | Stoichiometric | Inexpensive, widely available | Often ineffective for hindered substrates, moisture sensitive, large amount of waste |
| FeCl₃ | Traditional Lewis Acid | Stoichiometric | Milder than AlCl₃ | Can also be ineffective for hindered substrates |
| Sc(OTf)₃ | Metal Triflate | Catalytic (5-10 mol%) | Highly active, water-tolerant, reusable | Expensive |
| Bi(OTf)₃ | Metal Triflate | Catalytic (5-10 mol%) | Highly active, relatively inexpensive | Can be moisture sensitive |
| Zeolites | Solid Acid | Heterogeneous | Reusable, environmentally friendly | May require high temperatures, substrate scope can be limited |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloro-6-methylbenzoic acid directly in these reactions instead of the acyl chloride?
A1: Yes, particularly for esterification and amidation. You will need to use a coupling agent to activate the carboxylic acid. For esterification, the Yamaguchi[2][3][4][5][6] and Steglich[7] methods are excellent choices. For amidation, standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt are effective. This approach avoids the need to handle the often lachrymatory and moisture-sensitive acyl chloride.
Q2: I am seeing a significant amount of hydrolysis back to 2-chloro-6-methylbenzoic acid. How can I prevent this?
A2: Hydrolysis is a common side reaction for all acyl chlorides. To minimize it:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acyl chloride slowly to the reaction mixture to avoid localized high concentrations.
-
If using aqueous base (as in some Schotten-Baumann protocols), ensure vigorous stirring to promote the reaction with the desired nucleophile over hydrolysis.[9]
Q3: Are there any safety concerns I should be aware of when working with this compound?
A3: Yes. Like most acyl chlorides, it is corrosive and a lachrymator (causes tearing). It reacts with moisture to produce HCl gas, so it should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My reaction is still not working despite trying the suggested methods. What else can I do?
A4: If you have exhausted the options for direct reaction with the acyl chloride, it may be time to consider an alternative synthetic route. For example, instead of a Friedel-Crafts acylation, you might explore a cross-coupling reaction (e.g., Suzuki or Stille) to form a biaryl ketone precursor, followed by further modifications. For ester or amide formation, if the nucleophile is particularly precious, converting the acyl chloride to a less reactive but more stable activated species, like an N-hydroxysuccinimide (NHS) ester, could be a viable strategy.
Visualization of Key Concepts
Diagram 1: The Steric Hindrance Problem
Caption: Steric hindrance around the carbonyl group.
Diagram 2: DMAP Catalysis Workflow
Caption: DMAP-catalyzed acylation pathway.
References
- 1. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. nvpublicationhouse.com [nvpublicationhouse.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Friedel-Crafts Acylation with 2-Chloro-6-methylbenzoyl chloride
Welcome to the technical support guide for optimizing Friedel-Crafts reactions involving the sterically hindered reagent, 2-Chloro-6-methylbenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity with this specific acylating agent. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer detailed protocols to enhance your experimental success.
The Challenge: Steric Hindrance in Action
The primary difficulty in using this compound stems from significant steric hindrance. The ortho-substituents (Chlorine and Methyl groups) physically obstruct the carbonyl carbon. This steric bulk impedes the formation of the critical acylium ion electrophile upon coordination with a Lewis acid and subsequently hinders its approach to the aromatic substrate.[1][2][3] Overcoming this steric barrier is the key to improving reaction yield.
Visualizing the Mechanism and Steric Clash
The following diagram illustrates the standard Friedel-Crafts acylation mechanism and highlights the problematic steric interactions.
Caption: Mechanism of Friedel-Crafts acylation highlighting steric hindrance.
Troubleshooting Guide
This section addresses the most common issues encountered during the acylation reaction in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I'm only recovering starting materials. What's going wrong?
Symptom: TLC or LC-MS analysis shows predominantly unreacted aromatic substrate and no significant product formation.
Potential Causes & Solutions:
-
Insufficient Lewis Acid Potency or Stoichiometry: The hindered acyl chloride requires a powerful Lewis acid to facilitate the formation of the acylium ion.[4][5] Furthermore, the resulting ketone product will complex with the Lewis acid, rendering it inactive.[6]
-
Solution: Use a strong Lewis acid, with Aluminum trichloride (AlCl₃) being the most common and effective choice. Crucially, ensure you are using at least a stoichiometric amount (1.1 to 1.5 equivalents) relative to the acyl chloride. In particularly stubborn cases, up to 3 equivalents may be necessary.
-
-
Inactivated Catalyst: Lewis acids like AlCl₃ are highly hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, quenching its activity.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (consider distilling over a drying agent). Handle the Lewis acid in a glovebox or under a positive pressure of inert gas (Nitrogen or Argon).
-
-
Insufficient Thermal Energy: The activation energy for this reaction is high due to steric repulsion. Low temperatures may not provide enough energy for the reaction to proceed at a reasonable rate.
-
Solution: Start the reaction at 0 °C during the addition of reagents to control any initial exotherm, then allow it to slowly warm to room temperature. If the reaction is still sluggish, gently heat the mixture. A temperature range of 40-60 °C is a good starting point for optimization. Monitor for potential decomposition.
-
Q2: My reaction is messy, with multiple unidentified side products. How can I improve selectivity?
Symptom: TLC plate shows multiple spots, and purification by chromatography is difficult, yielding a mix of isomers or byproducts.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: While heat can overcome the activation barrier, excessive temperatures can cause decomposition of the acyl chloride or the product, or promote unwanted side reactions.
-
Solution: Find the "sweet spot" for temperature. Incrementally increase the temperature (e.g., from room temperature to 40 °C, then 50 °C) while monitoring the reaction progress by TLC or LC-MS. Once product formation is observed, maintain that temperature rather than increasing it further.
-
-
Inappropriate Solvent Choice: Solvents that can participate in Friedel-Crafts reactions (like toluene) or that coordinate strongly with the Lewis acid can interfere.
-
Solution: Use inert solvents. 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are excellent first choices. For very unreactive systems, nitrobenzene can be used as it is highly polar and can help solubilize reaction intermediates, but it has a high boiling point and can be difficult to remove.[7] Carbon disulfide (CS₂) is another classic, non-polar option.
-
-
Intermolecular vs. Intramolecular Pathways: If your substrate has a tethered aromatic ring, you may be seeing a competition between the desired intramolecular cyclization and an undesired intermolecular reaction.[8][9]
-
Solution: For intramolecular reactions, employ high dilution conditions. This involves adding the substrate slowly to a larger volume of solvent to favor the intramolecular pathway over intermolecular collisions.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: How do I select the best Lewis Acid for my specific aromatic substrate?
A: The choice depends on the reactivity of your aromatic ring and the steric hindrance of the acyl chloride. For the challenging this compound, a strong catalyst is almost always required.
| Lewis Acid | Relative Strength | Typical Use Case with Hindered Acyl Chlorides | Key Considerations |
| AlCl₃ | Very Strong | Recommended starting point. Effective for both activated and deactivated rings. | Must be used in stoichiometric amounts or greater.[6] Highly sensitive to moisture. |
| FeCl₃ | Strong | A viable, often milder, alternative to AlCl₃. Good for moderately activated rings. | Less moisture-sensitive than AlCl₃ but may require more forcing conditions (heat). |
| TiCl₄ | Strong | Can be effective, sometimes offering different selectivity. | A liquid, which can be easier to handle than solid AlCl₃. Also moisture-sensitive. |
| ZnCl₂ | Mild | Generally not recommended for this hindered system unless the aromatic substrate is exceptionally electron-rich (e.g., a phenol ether). | Can be used in catalytic amounts for highly activated systems.[6] |
Q: Why is a stoichiometric amount of Lewis acid needed for acylation but not always for alkylation?
A: This is a critical distinction. In Friedel-Crafts acylation, the product is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst.[6] This complex deactivates both the product from further reaction and sequesters the catalyst. Therefore, at least one equivalent of the catalyst is consumed per mole of product formed. In contrast, the alkylated product of an alkylation reaction is typically more reactive than the starting material and does not strongly complex with the catalyst, allowing the catalyst to be regenerated.[6][10]
Q: What is the recommended order of addition for the reagents?
A: The standard and generally most effective procedure is to add the acyl chloride (often dissolved in a small amount of the anhydrous solvent) dropwise to a cooled (0 °C) slurry of the aromatic substrate and the Lewis acid in the main portion of the solvent. This "inverse addition" ensures that the acyl chloride is immediately met with an excess of catalyst and substrate, which can help minimize side reactions of the acylating agent.
General Experimental Protocol for Optimization
This protocol provides a robust starting point for a small-scale (1-5 mmol) reaction.
Materials:
-
This compound (1.0 eq)
-
Aromatic Substrate (1.0 - 1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate and anhydrous AlCl₃ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous DCE to the flask to create a stirrable slurry. Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the this compound in a small amount of anhydrous DCE and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring slurry over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Heating (Optional): If no significant product formation is observed after 2-4 hours at room temperature, slowly heat the reaction mixture to 40-50 °C using an oil bath. Maintain this temperature, continuing to monitor progress.
-
Work-up: Once the reaction is complete (or has ceased progressing), cool the mixture back down to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by cold 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as appropriate.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 890. Friedel–Crafts acylation and alkylation. A comparison of inter- and intra-molecular processes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing Reactions of 2-Chloro-6-methylbenzoyl Chloride
Welcome to the dedicated technical support center for 2-Chloro-6-methylbenzoyl Chloride. This resource is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the unique challenges presented by the sterically hindered nature of this important building block. Our goal is to empower you to manage and mitigate side reactions, thereby optimizing your synthetic outcomes.
The Challenge: Steric Hindrance in Action
This compound presents a significant steric challenge in nucleophilic acyl substitution reactions. The presence of the ortho-chloro and -methyl groups physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shield can lead to sluggish or incomplete reactions and can promote alternative reaction pathways. This guide provides practical, field-proven strategies to overcome these hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your synthetic work, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in Amidation/Esterification Reactions
Potential Cause: The primary reason for low or no product yield is the failure of the nucleophile (amine or alcohol) to efficiently attack the sterically hindered carbonyl carbon of this compound.
Troubleshooting Steps:
-
Evaluate the Nucleophile's Steric Profile:
-
Insight: Less sterically demanding nucleophiles will react more readily.
-
Action: If possible, consider a less bulky nucleophile. While often dictated by the target molecule, understanding this limitation is the first step.
-
-
Employ a Nucleophilic Catalyst:
-
Insight: A catalyst can act as a shuttle, forming a more reactive intermediate that is less sterically hindered or more electrophilic.
-
Action: Add a catalytic amount (0.1-0.2 eq.) of 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI).[1][2] DMAP, for instance, reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack.[2]
-
-
Increase the Reaction Temperature:
-
Insight: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Action: Cautiously increase the reaction temperature. Monitor the reaction closely for the formation of degradation byproducts. Temperatures up to 120°C have been reported to be effective in some cases for hindered systems.[3]
-
-
Optimize the Solvent:
-
Insight: The solvent can influence the transition state and reaction rates.
-
Action: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to help solvate the transition state and potentially increase the reaction rate.[2]
-
-
Consider a More Potent Coupling Reagent:
-
Insight: Instead of using the acyl chloride directly, converting the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid) in situ with a powerful coupling reagent can be more effective.
-
Action: Employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2] These form highly activated esters that are more readily attacked by hindered nucleophiles.
-
Issue 2: Significant Hydrolysis of this compound
Potential Cause: this compound is highly reactive towards water, leading to the formation of the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid) as a significant byproduct.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Insight: Moisture is the primary culprit for hydrolysis.
-
Action: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.[4]
-
-
Purify Starting Materials:
-
Insight: Solvents and reagents can contain residual water.
-
Action: Use freshly distilled solvents and ensure your nucleophile is anhydrous.
-
-
Control the Reaction Atmosphere:
-
Insight: Atmospheric moisture can be a significant source of water.
-
Action: Conduct the reaction under a positive pressure of an inert gas.
-
Issue 3: Formation of N-Substituted or Di-acylated Impurities in Amidation Reactions
Potential Cause: In reactions with primary amines, over-acylation can occur, leading to the formation of a di-acylated product. Additionally, the hydrochloric acid (HCl) byproduct can react with the starting amine, forming an ammonium salt and rendering it non-nucleophilic.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Insight: An excess of the acyl chloride can lead to di-acylation.
-
Action: Use a 1:1 or a slight excess of the amine to the acyl chloride.
-
-
Slow Addition of the Acyl Chloride:
-
Insight: A high local concentration of the acyl chloride can favor di-acylation.
-
Action: Add the this compound solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the acylating agent.[5]
-
-
Use of a Non-nucleophilic Base:
-
Insight: A base is required to scavenge the HCl byproduct. A nucleophilic base can compete with the desired nucleophile.
-
Action: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl as it is formed.[2] For Schotten-Baumann conditions, an aqueous base like NaOH can be used in a biphasic system.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a reaction between this compound and a primary amine?
A1: A good starting point is to use the Schotten-Baumann reaction conditions.[6][7] Dissolve the primary amine in a biphasic solvent system, such as dichloromethane and a dilute aqueous solution of sodium hydroxide. Cool the mixture to 0 °C and slowly add a solution of this compound in dichloromethane. The aqueous base will neutralize the HCl byproduct, preventing the protonation of the starting amine.[8]
Q2: I am reacting this compound with a sterically hindered secondary alcohol, and the yield is extremely low even with DMAP. What else can I try?
A2: For highly hindered alcohols, even DMAP catalysis may be insufficient. Consider using a more potent catalyst system. For example, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote rapid benzoylation, even at low temperatures.[3] Alternatively, you can try converting the 2-chloro-6-methylbenzoic acid to a more reactive acylating species in situ. The use of acyl fluorides, generated using reagents like XtalFluor-E or TFFH, is a highly effective method for sterically hindered substrates.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Co-spot your reaction mixture with your starting materials (the nucleophile and a quenched sample of the acyl chloride to form the carboxylic acid) to track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the best practices for purifying the amide or ester product?
A4: The purification strategy will depend on the properties of your product.
-
Extraction: A standard aqueous workup is typically the first step. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-chloro-6-methylbenzoic acid, and finally with brine.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the most common method for obtaining a highly pure product.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive and moisture-sensitive compound. It is also a lachrymator. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water to produce corrosive HCl gas.[9]
Data and Protocols at a Glance
Table 1: Recommended Catalysts for Overcoming Steric Hindrance
| Catalyst | Structure | Typical Loading (mol%) | Key Advantages |
| 4-(Dimethylamino)pyridine (DMAP) | 10-20 | Highly effective for moderately hindered nucleophiles; forms a reactive N-acylpyridinium intermediate.[2] | |
| 1-Methylimidazole (MI) | 10-20 | An excellent and less toxic alternative to DMAP for acylating hindered alcohols.[1] | |
| N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | Stoichiometric to catalytic | Promotes rapid benzoylation, even at low temperatures, for highly hindered systems.[3] |
Experimental Protocol: General Procedure for Amidation using DMAP as a Catalyst
This protocol is suitable for moderately hindered primary or secondary amines.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the sterically hindered amine (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Strategy
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Diagram 2: Catalytic Cycle of DMAP in Acylation
Caption: The catalytic role of DMAP in activating the acyl chloride.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of 2-Chloro-6-methylbenzoyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with the reaction products of 2-Chloro-6-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered and electronically modulated acylating agent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower you to tackle even the most stubborn purification challenges.
I. Understanding the Unique Challenges of this compound Reactions
The presence of both a chloro and a methyl group in the ortho positions of the benzoyl chloride ring introduces a unique combination of steric and electronic effects. These factors can influence not only the course of your primary reaction (Friedel-Crafts acylation, esterification, or amidation) but also the profile of impurities and byproducts, making purification a non-trivial task.
Q1: What are the most common impurities I should expect in my crude product?
A1: Beyond unreacted starting materials, the primary impurities in your reaction mixture will likely fall into two categories:
-
Process-Related Impurities:
-
2-Chloro-6-methylbenzoic acid: This is the hydrolysis product of your starting acyl chloride. It is a very common impurity, especially if your reaction workup involves aqueous steps or if there are trace amounts of water in your reaction.
-
Unreacted this compound: Incomplete reactions will leave residual acyl chloride, which can complicate purification and analysis.
-
-
Reaction-Specific Byproducts:
-
In Friedel-Crafts Acylation: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, highly activated aromatic substrates can sometimes lead to di-acylated products. The steric hindrance of the 2-chloro-6-methylbenzoyl group, however, tends to minimize this. More common are isomeric products if the aromatic substrate has multiple available positions for acylation.
-
In Esterification and Amidation: The primary byproducts here are often related to incomplete reactions or side reactions of the nucleophile. For example, with primary or secondary amines, over-acylation to form a diacyl-amine is a possibility, though less likely with this sterically hindered acyl chloride.
-
II. Troubleshooting Guide: A Systematic Approach to Purification
A logical, stepwise approach to purification is crucial. The following workflow will guide you through the most common purification strategies and how to troubleshoot them.
Caption: A general workflow for the purification of products from this compound reactions.
A. Aqueous Workup and Extraction: The First Line of Defense
Q2: My primary impurity is 2-Chloro-6-methylbenzoic acid. How do I effectively remove it during the workup?
A2: An acid-base extraction is the most effective method for removing carboxylic acid impurities.[1][2] The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt by washing the organic layer with a basic aqueous solution.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).
-
Expert Tip: Be cautious when adding the basic solution, as the reaction with any unquenched acyl chloride and the neutralization of the carboxylic acid will produce CO₂ gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently.
-
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the basic wash one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Q3: I'm getting a persistent emulsion during my extraction. How can I break it?
A3: Emulsions are common, especially when dealing with complex mixtures or when the extraction is shaken too vigorously. Here are several techniques to break an emulsion, in order of increasing intervention:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the funnel to encourage coalescence of the dispersed droplets.
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer can help to force the separation of the two phases.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the solubility properties and break the emulsion.
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite®.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Caption: A decision tree for troubleshooting emulsions during liquid-liquid extraction.
B. Recrystallization: The Go-To for Solid Products
Q4: My product is a solid after removing the solvent, but it's not pure. How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by considering the polarity of your product. Aromatic ketones, esters, and amides are moderately polar.
-
Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).
Common Recrystallization Solvents for Products of this compound Reactions:
| Product Type | Recommended Solvents/Solvent Systems | Rationale |
| Aryl Ketones | Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexanes | These solvents offer a good balance of polarity for dissolving the ketone at elevated temperatures. |
| Esters | Ethanol, Methanol, Ethyl Acetate/Hexanes | Esters are generally less polar than ketones, so a non-polar co-solvent like hexanes is often beneficial. |
| Amides | Ethanol, Isopropanol, Ethanol/Water | The amide bond increases polarity, making alcohols good solvent choices. Water can be used as an anti-solvent. |
Q5: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A5: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated to the point that the product comes out of solution as a liquid.
Troubleshooting "Oiling Out":
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, try a lower-boiling alternative or a solvent mixture.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product.
-
Use a Two-Solvent System: Dissolve your compound in a good solvent at room temperature, then slowly add a poor solvent (in which your compound is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. A common two-solvent system is ethyl acetate and hexanes.[4]
C. Column Chromatography: For Oils and Stubborn Mixtures
Q6: My product is an oil, or I can't get it pure by recrystallization. How do I approach column chromatography?
A6: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase (eluent) is passed through the column.
Protocol: Flash Column Chromatography
-
Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For the moderately polar products of this compound reactions, a mixture of ethyl acetate and hexanes is a good starting point.
-
Pack the Column: Pack a glass column with silica gel as a slurry in your chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elute and Collect Fractions: Run the eluent through the column and collect the eluate in a series of fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions and identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect eluent polarity. | Use TLC to re-optimize your solvent system. A shallower gradient of increasing polarity may be needed. |
| Product Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of your eluent. |
| Streaking on TLC/Column | Compound is too acidic/basic or is degrading on the silica. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[5] |
| Low Recovery | Compound is irreversibly adsorbed to the silica. | Consider using a different stationary phase, such as alumina. |
III. FAQs: Quick Answers to Common Problems
Q7: Can I use distillation to purify my product?
A7: Vacuum distillation can be an excellent purification method for liquid products that are thermally stable. If your product is a liquid at room temperature and has a sufficiently high boiling point, vacuum distillation can effectively separate it from non-volatile impurities. However, be aware that heating can potentially cause decomposition, especially for complex molecules.
Q8: How do I know when my product is pure?
A8: Purity is typically assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals for your product with no significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): A single peak in an HPLC chromatogram is a strong indicator of purity.
-
Melting Point: A sharp melting point range for a solid product is a classic indicator of high purity.
Q9: The ortho-substituents on the 2-chloro-6-methylbenzoyl group seem to make my product very sterically hindered. Does this affect purification?
A9: Yes, steric hindrance can make purification more challenging.[6] Sterically hindered molecules may be more difficult to crystallize and can sometimes exhibit unusual behavior during chromatography. You may need to screen a wider range of solvents for recrystallization or use a more specialized chromatography technique.
Q10: Are there any advanced purification techniques I should consider for very difficult separations?
A10: For particularly challenging purifications, especially in a drug development setting, several advanced techniques can be employed:
-
Preparative HPLC: This is essentially a scaled-up version of analytical HPLC that allows for the purification of larger quantities of material with high resolution.
-
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid (often CO₂) as the mobile phase and can be very effective for separating complex mixtures.
-
Automated Flash Chromatography Systems: These systems offer precise gradient control and automated fraction collection, which can improve the efficiency and reproducibility of chromatographic separations.
This technical support guide provides a framework for addressing the common purification challenges encountered with products derived from this compound. By understanding the nature of the likely impurities and employing a systematic approach to purification, you can significantly improve the efficiency and success of your synthetic work.
IV. References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. --INVALID-LINK--
-
University of Rochester Department of Chemistry. Tips & Tricks: Emulsions. --INVALID-LINK--
-
University of York Department of Chemistry. Problems with extractions. --INVALID-LINK--
-
Cerritos College. Extraction. --INVALID-LINK--
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Convenient synthesis of sterically hindered aryl ketones via carbonylative cross-coupling: application to the total synthesis of luteolin. Organic letters, 10(22), 5301–5304. --INVALID-LINK--
-
BenchChem. Minimizing Byproduct Formation in Friedel-Crafts Acylation. --INVALID-LINK--
-
Chemistry LibreTexts. Friedel-Crafts Acylation. --INVALID-LINK--
-
Chemistry LibreTexts. Acid-Base Extraction. --INVALID-LINK--
-
University of California, Los Angeles. The Extraction of Benzoic Acid from a Mixture. --INVALID-LINK--
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087–4090. --INVALID-LINK--
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. --INVALID-LINK--
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. --INVALID-LINK--
-
Taylor & Francis Online. Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions. --INVALID-LINK--
-
Fisher Scientific. Amide Synthesis. --INVALID-LINK--
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. --INVALID-LINK--
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. --INVALID-LINK--
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
Hilaris Publisher. Optimizing Pharmaceutical Production with Advanced Separation Technologies. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hydrolysis of 2-Chloro-6-methylbenzoyl chloride during workup
Welcome to the technical support center for 2-Chloro-6-methylbenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and workup of this highly reactive acylating agent. The primary focus of this guide is to understand, troubleshoot, and mitigate the pervasive issue of hydrolysis, ensuring the integrity and yield of your target compounds.
The Challenge: Inherent Reactivity and Steric Influence
This compound is a valuable reagent for introducing the 2-chloro-6-methylbenzoyl moiety. However, like most acyl chlorides, it is highly susceptible to nucleophilic attack, particularly by water. This reactivity is modulated by the unique substitution pattern on the aromatic ring. The ortho-chloro group is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, while the ortho-methyl group provides some steric hindrance. This combination makes its stability profile distinct from simpler acyl chlorides like benzoyl chloride.[1] Uncontrolled exposure to water during the reaction workup is the most common cause of failed reactions, leading to the formation of the parent carboxylic acid and significantly impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The primary cause is its high reactivity towards nucleophiles. The carbonyl carbon of the acyl chloride group is highly electrophilic, making it readily susceptible to attack by water, even trace amounts present in solvents or absorbed from the atmosphere.[1][2] This reaction, known as hydrolysis, converts the acyl chloride back into the less reactive 2-chloro-6-methylbenzoic acid, releasing hydrochloric acid (HCl) as a byproduct.[2][3]
Q2: How can I confirm that hydrolysis has occurred in my reaction?
A2: Several analytical techniques can confirm hydrolysis:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, 2-chloro-6-methylbenzoic acid, is more polar than the acyl chloride and will typically have a lower Rf value. Often, the carboxylic acid will streak on the TLC plate. It's important to note that the acyl chloride itself can hydrolyze on the silica gel plate, giving a misleading result.[4] A reliable method is to quench a small aliquot of the reaction mixture with anhydrous methanol to form the stable methyl ester and compare its TLC spot to a similarly quenched sample of your starting material.[4][5]
-
Infrared (IR) Spectroscopy: You will observe a shift in the carbonyl (C=O) stretching frequency. Acyl chlorides typically show a strong absorption around 1780-1815 cm⁻¹, whereas the resulting carboxylic acid will show a broader C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid proton.
Q3: Is a traditional aqueous workup ever a viable option?
A3: Generally, a standard aqueous workup should be avoided as it almost guarantees significant hydrolysis.[6] However, in specific cases, such as the Schotten-Baumann reaction conditions where a highly nucleophilic amine is present in a biphasic system, the reaction with the amine is much faster than hydrolysis.[7] For simple purification washes, a non-aqueous workup is strongly preferred. If an aqueous wash is absolutely necessary, it must be performed rapidly at low temperatures with de-gassed, pre-chilled solutions.
Q4: Aside from the parent carboxylic acid, what other byproducts should I be aware of?
A4: The direct hydrolysis of this compound yields two products: 2-chloro-6-methylbenzoic acid and hydrochloric acid (HCl).[2][3] The generated HCl can subsequently catalyze other side reactions, such as the degradation of acid-sensitive functional groups present in your desired product.
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental issues, their probable causes, and actionable solutions to get your synthesis back on track.
Problem 1: Low or No Yield of Desired Product; High Recovery of 2-Chloro-6-methylbenzoic Acid
-
Probable Cause A: Contamination with atmospheric moisture. Acyl chlorides are sensitive enough to react with moisture in the air.[4]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use septa and syringe techniques for reagent addition.
-
-
Probable Cause B: Use of non-anhydrous solvents or reagents.
-
Probable Cause C: Premature or improper aqueous workup.
-
Solution: Shift to a completely anhydrous workup (see Protocol 1). If an aqueous wash is unavoidable, use the rapid biphasic protocol (Protocol 2) with extreme care.
-
Problem 2: Product is Isolated, but Contaminated with an Acidic Impurity
-
Probable Cause: Incomplete consumption of the starting acyl chloride during the reaction, which then hydrolyzes during workup or even on the chromatography column.
-
Solution:
-
Confirm Reaction Completion: Before workup, use an in-situ quenching method (see Protocol 3) to accurately assess the consumption of the starting material.[4][5]
-
Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can often be removed with a rapid wash using a cold, dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The base converts the carboxylic acid into its water-soluble carboxylate salt, which is extracted into the aqueous layer.[7] This must be done quickly to prevent hydrolysis of the desired product. Immediately follow with a brine wash and thorough drying.
-
-
Hydrolysis Mechanism
The diagram below illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Acylation Reactions with 2-Chloro-6-methylbenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing acylation reactions using 2-Chloro-6-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered acylating agent. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to enhance the success of your synthetic endeavors.
The Challenge: Steric Hindrance and Reactivity
This compound presents a significant synthetic challenge compared to simpler acyl chlorides like benzoyl chloride. The presence of two ortho substituents (Cl and CH₃) forces the acyl chloride group out of the plane of the aromatic ring. This steric hindrance impedes the approach of the Lewis acid catalyst and the aromatic substrate, and can decrease the reactivity of the resulting acylium ion, often leading to sluggish reactions and low yields.[1] This guide is structured to address these specific issues head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the acylation of aromatic compounds with this compound.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary causes?
Low or no conversion is the most frequent issue. The root cause often lies in a combination of the inherent low reactivity of the acyl chloride and suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][3] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. Use a fresh, high-purity Lewis acid from a sealed container; if it appears clumpy or discolored, it is likely compromised.[3]
-
-
Insufficient Catalyst Loading: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid (typically 1.1 to 1.5 equivalents).[4] If you are using catalytic amounts, a significant increase in the catalyst loading is the first parameter you should adjust.
-
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains moderate to strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring is too deactivated to be acylated under standard conditions.[2][5]
-
Solution: This reaction is generally not feasible for deactivated rings. Consider an alternative synthetic route if your substrate is highly electron-poor.
-
-
Suboptimal Reaction Temperature: The steric hindrance of this compound means a higher activation energy must be overcome.
-
Solution: While many acylations are started at 0 °C to control the initial exothermic reaction, this specific acylation may require heating to proceed at a reasonable rate.[2] After the initial addition of reagents at a low temperature, slowly warm the reaction to room temperature and then, if necessary, heat to reflux in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature.
-
-
Inadequate Lewis Acid Strength: For a sterically hindered and electronically deactivated acyl chloride, AlCl₃ might not be a sufficiently strong activator.
-
Solution: Consider more potent Lewis acids. Antimony pentachloride (SbCl₅) has been shown to be a versatile and powerful catalyst in challenging electrophilic aromatic substitutions.[6] However, exercise extreme caution as its reactivity is much higher.
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I am getting a mixture of isomers. How can I improve regioselectivity?
The formation of multiple isomers is a common issue when the aromatic substrate has its own directing groups.
Potential Causes & Recommended Solutions:
-
Substrate Directing Effects: An electron-donating group on your aromatic ring (e.g., methyl on toluene, methoxy on anisole) will direct the acylation to the ortho and para positions.[7]
-
Solution: Due to the significant steric bulk of the 2-chloro-6-methylbenzoyl group, the acylation will be strongly biased towards the para position to minimize steric clash. If you are still observing significant amounts of the ortho isomer, lowering the reaction temperature may increase selectivity.
-
-
Solvent Effects: The choice of solvent can influence regioselectivity.
-
Solution: Non-polar solvents like carbon disulfide (CS₂) or nitromethane can sometimes favor one isomer over another compared to more common solvents like dichloromethane (DCM).[3] However, given the steric hindrance, the substrate's directing effects will likely dominate. Focus on separating the isomers post-reaction via column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q: Which Lewis acid is best for this reaction?
While Aluminum Chloride (AlCl₃) is the workhorse for Friedel-Crafts reactions, its effectiveness can be limited here. A summary of options is provided below.
| Catalyst | Strength | Common Use & Considerations |
| AlCl₃ | Strong | Standard choice, requires stoichiometric amounts. Performance may be sluggish with this specific acyl chloride. |
| FeCl₃ | Moderate | Milder than AlCl₃, may be ineffective if AlCl₃ fails. |
| SbCl₅ | Very Strong | Highly active catalyst, useful for unreactive substrates.[6] Extremely corrosive and moisture-sensitive. Use with caution. |
| Zeolites | Solid Acid | Heterogeneous catalysts that can offer shape-selectivity and easier workup. May require high temperatures. |
Q: Can I run this reaction on a substrate with a hydroxyl (-OH) or amine (-NH₂) group?
No, not directly. Phenols, anilines, and other aromatic compounds with Lewis basic functional groups are incompatible with Friedel-Crafts acylation.[3] The lone pair of electrons on the oxygen or nitrogen will coordinate strongly with the Lewis acid catalyst, deactivating it and adding a strong deactivating group to the ring.
-
Solution: Protect the functional group before acylation. A hydroxyl group can be protected as an ester (e.g., acetate) or an ether. An amine can be protected as an amide. The protecting group can be removed after the acylation is complete.
Q: What is the general reaction mechanism, and how do the ortho-substituents interfere?
The reaction proceeds via the classical three-step electrophilic aromatic substitution mechanism. The ortho-substituents primarily interfere with Step 1.
Caption: The key steps of the acylation mechanism.
The ortho-chloro and -methyl groups create a crowded environment around the carbonyl carbon, making it difficult for the bulky Lewis acid to coordinate efficiently and facilitate the departure of the chloride to form the acylium ion electrophile.[1]
Optimized Experimental Protocol: Acylation of Toluene
This protocol provides a starting point for the acylation of an activated aromatic substrate. Parameters should be further optimized for different substrates.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and moisture-sensitive. Aluminum chloride reacts violently with water. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
- Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.
2. Reaction Setup:
- To the flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and anhydrous dichloromethane (DCM, approx. 3 mL per mmol of acyl chloride).
- Begin stirring to create a suspension and cool the flask to 0 °C using an ice-water bath.
3. Addition of Reagents:
- In the dropping funnel, prepare a solution of this compound (1.0 eq) and toluene (1.2 eq) in anhydrous DCM.
- Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is often exothermic.[8]
4. Reaction Progression:
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir at room temperature for 1 hour, then gently heat the mixture to reflux (approx. 40 °C for DCM).
- Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Continue refluxing until the starting material is consumed (typically 4-12 hours).
5. Workup and Quenching:
- Cool the reaction mixture back down to 0 °C.
- In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 v/v).
- Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This quench is highly exothermic and will release HCl gas.
- Transfer the quenched mixture to a separatory funnel.
6. Extraction and Purification:
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally, brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
- The crude product, primarily 4'-(2-Chloro-6-methylbenzoyl)toluene, can be purified by column chromatography on silica gel or by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low reactivity of 2-Chloro-6-methylbenzoyl chloride
Welcome to the technical support center for 2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with its reactivity in various chemical syntheses. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or failing completely?
The primary reason for the low reactivity of this compound is significant steric hindrance . The carbonyl carbon, which is the electrophilic center for nucleophilic attack, is flanked by two bulky ortho-substituents: a chloro group and a methyl group.[2] These groups physically obstruct the trajectory of incoming nucleophiles, increasing the activation energy of the reaction.[3] This "ortho effect" is a well-documented phenomenon that can dramatically reduce reaction rates compared to less substituted benzoyl chlorides.[2]
Section 1: Foundational Troubleshooting - Is Your Reagent the Problem?
Before modifying reaction conditions, it is imperative to validate the quality of your starting material. Acyl chlorides are highly reactive and susceptible to degradation, particularly through hydrolysis.[4][5]
Q2: How can I be sure my this compound is pure and active?
Contamination with the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid) is the most common issue. This can occur through exposure to atmospheric moisture. The presence of this acid can neutralize bases and interfere with subsequent reactions.
Recommended Purity Assessment Methods
| Analytical Method | Principle | Key Performance Characteristics | Application |
| Quantitative ¹H NMR (qNMR) | The integral of a specific proton signal is directly proportional to the molar quantity. Purity is determined by comparing the integral of an analyte proton signal to that of a certified internal standard.[6] | High Accuracy & Precision: Provides an absolute purity value without needing a reference standard of the analyte itself. Non-destructive. | Gold standard for determining the molar purity of the acyl chloride and identifying/quantifying the carboxylic acid impurity. |
| Titration (Hydrolyzable Chloride) | Quantifies the amount of chloride that is readily hydrolyzed to form HCl, which is then titrated with a standardized base.[6] | Cost-Effective & Rapid: Excellent for assessing degradation due to moisture exposure. Provides a good measure of the "active" acyl chloride content. | Routine quality control to check for hydrolysis. |
| Gas Chromatography (GC-FID) | Separates volatile compounds based on boiling point. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon. | High Sensitivity: Capable of detecting volatile impurities at low levels. Requires derivatization for the corresponding acid.[6] | Best for identifying other volatile organic impurities that may be present from the synthesis of the acyl chloride. |
Protocol 1: Purity Assessment by Titration of Hydrolyzable Chloride
This protocol provides a quick and effective way to determine the active acyl chloride content.
Objective: To quantify the molarity of active this compound by titrating the HCl generated upon hydrolysis.
Materials:
-
This compound sample
-
Acetone (ACS grade)
-
Deionized water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Erlenmeyer flask (250 mL), Burette (50 mL), Pipettes
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of acetone to dissolve the sample.
-
Carefully add 50 mL of deionized water to the flask. Swirl gently to mix. The acyl chloride will hydrolyze to 2-chloro-6-methylbenzoic acid and HCl.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titrate the solution with standardized 0.1 M NaOH until a faint, persistent pink endpoint is reached. Note that this titration neutralizes both the generated HCl and the carboxylic acid group.
-
Calculation: Since one mole of acyl chloride produces two moles of acid (one HCl, one carboxylic acid), the calculation for purity based on hydrolyzable chloride must account for this. A more direct measure of the active acyl chloride is to assume the impurity is the inert carboxylic acid. The amount of HCl generated corresponds directly to the amount of active acyl chloride. A more advanced titration (e.g., potentiometric) can distinguish the two acidic species.
Section 2: Troubleshooting Common Synthetic Reactions
Once you have confirmed the quality of your starting material, you can begin to troubleshoot the reaction conditions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reactions.
The Problem of Steric Hindrance Visualized
Caption: Ortho groups shield the carbonyl carbon from nucleophilic attack.
Q3: My amide coupling reaction is failing. How can I improve it?
Amide bond formation via the Schotten-Baumann reaction or similar methods is a common application.[7][8] The nucleophilicity of the amine is critical.
Troubleshooting Amide Synthesis:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction with secondary or hindered primary amines | The combined steric bulk of the acyl chloride and the amine is too great for the reaction to proceed under standard conditions. | 1. Increase Temperature: Carefully heat the reaction (e.g., to 40-80°C) to provide sufficient energy to overcome the activation barrier.[9] 2. Use a More Potent Catalyst: Switch from a simple base like triethylamine to a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (MI), which are known to be effective for acylating hindered alcohols and can be applied here.[10][11] |
| Low yield, unreacted starting material | Insufficient activation of the acyl chloride or a competing side reaction (e.g., hydrolysis). | 1. Forceful Deprotonation: For weakly nucleophilic amines, pre-treat the amine with a strong, non-nucleophilic base like NaH or nBuLi to form the highly nucleophilic amide anion before adding the acyl chloride.[12] 2. Use an Activating Agent: Consider converting the acyl chloride to a more reactive intermediate in situ. Methods using phosphonium salts can be effective for difficult couplings.[13][14] |
| Reaction works with simple amines but not complex ones | The nucleophilicity of the amine is too low (e.g., anilines with electron-withdrawing groups). | 1. Solvent Choice: Switch to a polar aprotic solvent like DMF or DMAc which can help stabilize charged intermediates. 2. Specialized Reagents: For extremely difficult couplings, consider using silver cyanide (AgCN) as an additive, which can promote acylation through the formation of an acylium cation.[9][12] |
Q4: My Friedel-Crafts acylation is giving poor yields. What should I do?
Friedel-Crafts acylation is an electrophilic aromatic substitution.[15] The reaction requires the formation of a highly electrophilic acylium ion, which can be sterically inhibited.
Troubleshooting Friedel-Crafts Acylation:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Catalyst Inactivity: Standard Lewis acids (e.g., AlCl₃) may be insufficient to promote the formation of the hindered acylium ion.[16] 2. Deactivated Arene: The aromatic substrate has strongly electron-withdrawing groups.[16] | 1. Increase Catalyst Loading: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone complexes with it.[15][17] 2. Use a Stronger Lewis Acid: Consider alternative Lewis acids like iron(III) chloride (FeCl₃) or switch to a Brønsted acid catalyst like triflic acid if compatible with your substrate. |
| Reaction is slow and requires high temperatures | The steric hindrance around the acyl chloride slows the formation of the acylium ion and its subsequent reaction with the aromatic ring. | 1. Use a More Active Catalyst System: Solid acid catalysts like zeolites (e.g., HBEA, HY) can be highly effective and offer advantages in workup and reusability.[9][18] 2. Microwave Irradiation: Employing microwave-assisted synthesis can dramatically reduce reaction times by providing rapid and efficient localized heating.[11] |
Section 3: Advanced Catalytic Strategies
When standard thermal or stoichiometric approaches fail, catalytic methods can provide a solution. The key is to form a new, highly reactive intermediate that is less subject to the original steric constraints.
Catalytic Activation Pathway (e.g., with DMAP)
Caption: Nucleophilic catalysts like DMAP form a more reactive intermediate.
This acylpyridinium intermediate is significantly more electrophilic than the starting acyl chloride, allowing it to react more readily even with hindered nucleophiles. This principle is central to overcoming the low reactivity of this compound in esterification and amidation reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 89894-44-0: Benzoyl chloride,2-chloro-6-methyl- [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Amide Synthesis [fishersci.it]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 2-Chloro-6-methylbenzoyl Chloride Reactions
A Senior Application Scientist's Guide to Method Selection and Troubleshooting
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-6-methylbenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This compound is a highly reactive acyl chloride, a class of compounds that serve as critical intermediates in pharmaceutical synthesis.[1][2] Their utility is matched by their analytical complexity; the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, most notably by water, leading to rapid hydrolysis.[3][4] This inherent reactivity is the central challenge in developing robust and reproducible analytical methods.
This guide is structured to help you select the appropriate analytical technique for your objective, provide detailed, field-tested protocols, and offer direct, actionable solutions to common problems you may encounter.
Part 1: Strategic Selection of an Analytical Method
The first step in successful reaction monitoring is choosing the right tool for the job. Your choice will depend on the specific information you need—be it real-time qualitative tracking, precise quantitative yield determination, or structural confirmation of byproducts. The four primary techniques used are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.
The following decision-making workflow can guide your selection process.
Caption: Logical workflow for selecting the appropriate analytical method.
Comparative Overview of Techniques
This table summarizes the primary methods for your consideration.
| Technique | Principle | Pros | Cons | Best For |
| HPLC | Separation based on polarity after derivatization to a stable analyte. | High resolution, excellent for complex mixtures, widely available. | Indirect analysis; requires derivatization; risk of on-column hydrolysis if not derivatized.[5] | Accurate quantification of starting material, product, and impurities in quenched reaction aliquots.[6] |
| GC | Separation of volatile derivatives based on boiling point. | High sensitivity, fast analysis times. | Requires derivatization to improve volatility and stability; risk of degradation in hot injector.[7][8] | Analysis of reaction products, especially when high sensitivity is needed and derivatization is straightforward.[9] |
| NMR | Provides structural and quantitative information based on nuclear spin in a magnetic field. | Non-destructive, provides rich structural data, excellent for quantification (qNMR) without derivatization.[10][11][12] | Lower sensitivity than chromatographic methods, higher equipment cost. | In-situ reaction monitoring and precise, accurate determination of reaction yield and purity.[13][14] |
| IR (FTIR) | Monitors changes in vibrational frequencies of functional groups. | Real-time, in-situ analysis using fiber-optic probes; non-invasive.[15][16] | Primarily qualitative/semi-quantitative without extensive calibration; less specific for complex mixtures. | Tracking reaction initiation, progression, and endpoint by observing the disappearance of the acyl chloride C=O band.[17] |
Part 2: HPLC Analysis with Pre-Column Derivatization
Direct HPLC analysis of this compound is problematic due to its reactivity with common reversed-phase mobile phases (e.g., water, methanol), which can cause hydrolysis on the column leading to peak tailing and inaccurate results.[5] The most robust solution is pre-column derivatization, converting the reactive acyl chloride into a stable, easily analyzable derivative.
Experimental Protocol: Derivatization with Diethylamine
This protocol converts the acyl chloride to the corresponding N,N-diethylamide, which is stable and possesses a strong UV chromophore.
-
Reagent Preparation: Prepare a 1 M solution of diethylamine in a dry, aprotic solvent like acetonitrile or THF.
-
Sampling: Withdraw a 50 µL aliquot from the reaction mixture at a specific time point.
-
Quenching & Derivatization: Immediately add the aliquot to a vial containing 200 µL of the 1 M diethylamine solution. Vortex for 30 seconds. The reaction is nearly instantaneous.
-
Dilution: Dilute the derivatized sample with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., ~10-100 µg/mL).
-
Analysis: Inject the diluted sample onto a C18 reversed-phase column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile. Monitor at a wavelength where the derivative has strong absorbance (e.g., ~254 nm).
Troubleshooting Guide & FAQs for HPLC
Q1: My chromatogram shows a significant, tailing peak even after derivatization. What's happening?
A1: This strongly suggests the presence of the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid). There are two likely causes:
-
Incomplete Reaction: The peak could be unreacted starting material from the original synthesis of the acyl chloride.
-
Sample Hydrolysis: The acyl chloride hydrolyzed to the carboxylic acid before it could react with the diethylamine. This happens if there is moisture in your sampling equipment or derivatization reagents. Solution: Ensure all glassware, syringes, and solvents used for derivatization are scrupulously dry. The carboxylic acid itself can cause peak tailing due to interactions with residual silanol groups on the HPLC column.[18][19] Using a modern, high-purity, end-capped C18 column and acidifying the mobile phase (e.g., with 0.1% formic acid) will improve the peak shape of the acid.[18][20]
Caption: Troubleshooting logic for peak tailing in HPLC analysis.
Q2: I need a more sensitive method for trace analysis. What derivatization reagent do you recommend?
A2: For enhanced sensitivity, especially for UV detection, consider a derivatization reagent that introduces a stronger chromophore. 2-Nitrophenylhydrazine is an excellent choice as it reacts with acyl chlorides to form derivatives with strong UV absorbance at higher wavelengths (~395 nm), which can significantly reduce matrix interference from the drug substance or its intermediates.[21]
Part 3: Gas Chromatography (GC) Analysis
Direct GC analysis of acyl chlorides is highly challenging due to their thermal lability and reactivity.[7] They can react with active sites (free silanols) on the column or degrade in the high-temperature injector port.[5] As with HPLC, derivatization is the most reliable strategy.
Experimental Protocol: Derivatization with Propanol
This protocol converts the acyl chloride to its propyl ester, which is more volatile and thermally stable.
-
Reagent Preparation: Prepare a derivatization solution of 1-propanol containing 40% pyridine in a dry, aprotic solvent like dichloromethane. The pyridine acts as a catalyst and scavenges the HCl byproduct.[22]
-
Sampling: Withdraw a 50 µL aliquot from the reaction mixture.
-
Derivatization: Add the aliquot to a vial containing 200 µL of the derivatization reagent. Cap the vial and heat at 60-70°C for 15-20 minutes to ensure complete reaction.
-
Analysis: Inject an aliquot of the headspace or the liquid sample directly into the GC-MS. Use a general-purpose column like a 5% phenyl-methylpolysiloxane.
Troubleshooting Guide & FAQs for GC
Q1: My results are not reproducible, and I see broad or split peaks.
A1: This is a classic sign of analyte degradation or incomplete derivatization.
-
Injector Temperature: The injector might be too hot, causing the derivative to degrade. Try reducing the temperature by 20-30°C.
-
Moisture: Trace water in the sample or carrier gas can hydrolyze the starting material, leading to the formation of the less volatile carboxylic acid, which chromatographs poorly. Ensure the highest purity carrier gas and use moisture traps.
-
Incomplete Reaction: Ensure the derivatization reaction has gone to completion. You can extend the heating time or slightly increase the concentration of the propanol/pyridine reagent.
Q2: Can I analyze the corresponding carboxylic acid impurity in the same run?
A2: Yes, this is a key advantage of GC. After forming the propyl ester from the acyl chloride, you can add a second silylating agent (e.g., BSTFA) to the same vial.[5] This will convert the non-volatile carboxylic acid into its volatile trimethylsilyl (TMS) ester, allowing you to quantify both the original acyl chloride (as its propyl ester) and the carboxylic acid impurity (as its TMS ester) in a single chromatographic run.[23]
Part 4: NMR Spectroscopy for In-Situ Monitoring and Quantification
NMR spectroscopy is arguably the most powerful technique for this application because it allows for direct, non-invasive monitoring of the reaction mixture, providing both structural and quantitative data without the need for derivatization.[12][24]
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Preparation: In an NMR tube, combine the starting materials in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material before initiating the reaction. This is your baseline.
-
Initiation: Add the final reagent to initiate the reaction.
-
Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5-10 minutes) to monitor the disappearance of starting material signals and the appearance of product signals.[12][25] Modern spectrometers can automate this process.
Quantitative NMR (qNMR) for Accurate Yield Determination
For an accurate final yield, qNMR is the gold standard.[10][11] It relies on comparing the integral of an analyte peak to the integral of a certified internal standard of known concentration.[13][14]
-
Sample Preparation: After the reaction is complete, weigh a precise amount of the final reaction mixture into a vial. Add a precise mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard must be soluble and have signals that do not overlap with your product or reactant signals.[26]
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T₁ of the protons being integrated) to ensure full signal recovery and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[13]
-
Calculation: The concentration of the product can be calculated using the following formula:[13][14] Cproduct = (Iproduct / Nproduct) * (Nstd / Istd) * (mstd / Mstd) * (Mproduct / msample)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
M = Molar mass
-
Caption: Standard workflow for quantitative NMR (qNMR) analysis.
Part 5: In-Situ IR Spectroscopy
For real-time, qualitative monitoring, in-situ IR spectroscopy using an attenuated total reflectance (ATR) probe is exceptionally effective.[15][17] It allows you to "watch" the reaction as it happens by tracking key functional group changes.
| Functional Group | Typical C=O Wavenumber (cm⁻¹) | Role in Monitoring |
| Acyl Chloride | 1785 - 1815 | Disappears as reaction proceeds |
| Ester | 1735 - 1750 | Appears if an alcohol is the nucleophile[3] |
| Amide | 1630 - 1690 | Appears if an amine is the nucleophile[3] |
| Carboxylic Acid | 1700 - 1725 | Appears if hydrolysis occurs |
By trending the peak height or area of the acyl chloride carbonyl stretch, you can easily determine the reaction's initiation, relative rate, and endpoint without sampling.[15] This is particularly valuable for safety monitoring of exothermic reactions like Grignard additions.[17][27]
References
- 1. benchchem.com [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. labinsights.nl [labinsights.nl]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. emerypharma.com [emerypharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 18. benchchem.com [benchchem.com]
- 19. hplc.eu [hplc.eu]
- 20. chromtech.com [chromtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 23. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Chloro-6-methylbenzoyl Chloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-6-methylbenzoyl chloride. Here, we address common challenges, offer troubleshooting solutions, and present optimized protocols to enhance reaction efficiency and product purity. The sterically hindered nature of the substrate, 2-Chloro-6-methylbenzoic acid, due to the ortho-methyl group, alongside the electronic effects of the chloro and methyl substituents, presents unique synthetic hurdles that this guide aims to resolve.
Catalyst Selection: The Key to Unlocking Reactivity
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For a sterically hindered substrate like 2-Chloro-6-methylbenzoic acid, the choice of catalyst is paramount. The standard approach involves a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), with a catalytic amount of N,N-dimethylformamide (DMF).
The catalytic cycle, illustrated below, proceeds through the formation of a highly reactive Vilsmeier-Haack reagent.[1][2] This intermediate is the true electrophile that activates the carboxylic acid for nucleophilic attack by the chloride ion.
Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.
For sterically hindered substrates, the efficiency of this cycle can be diminished. The following table compares common catalyst systems for this transformation:
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| SOCl₂ / DMF (catalytic) | Cost-effective, byproducts are gaseous (SO₂ and HCl) which simplifies workup.[3] | Can lead to side reactions if not controlled; potential for formation of carcinogenic dimethylcarbamoyl chloride (DMCC).[3] | Reflux in neat SOCl₂ or an inert solvent like toluene or DCM. |
| (COCl)₂ / DMF (catalytic) | Milder conditions, byproducts are gaseous (CO, CO₂, HCl), often resulting in cleaner reactions.[4] | More expensive than SOCl₂, highly toxic. | Room temperature in an inert solvent like DCM. |
| PCl₅ (stoichiometric or catalytic) | Effective for less reactive carboxylic acids. | Solid, can be difficult to handle; generates solid byproducts (POCl₃) that require careful separation. | Can be used as a catalyst in chlorination reactions.[5] |
For 2-Chloro-6-methylbenzoic acid, the SOCl₂/DMF system is often the most practical starting point due to its cost-effectiveness and the ease of byproduct removal. However, careful optimization of reaction parameters is crucial to overcome the steric hindrance and achieve high yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or has stalled, and TLC analysis shows a significant amount of starting material even after prolonged reaction time. What could be the cause?
A1: This is a common issue when dealing with sterically hindered carboxylic acids. The root causes can be multifaceted:
-
Insufficient Catalyst Activity: The formation of the Vilsmeier reagent might be slow, or its concentration could be too low to drive the reaction to completion.
-
Solution:
-
Increase DMF concentration: While catalytic, increasing the molar percentage of DMF (e.g., from 1-2 mol% to 5-10 mol%) can increase the concentration of the Vilsmeier reagent.
-
Pre-formation of the Vilsmeier reagent: Stir DMF and the chlorinating agent (SOCl₂ or (COCl)₂) in the reaction solvent for 15-30 minutes before adding the carboxylic acid. This ensures the active catalyst is present from the start.
-
-
-
Low Reaction Temperature: The activation energy for the reaction with a hindered substrate is likely higher.
-
Solution: Increase the reaction temperature. If using a solvent like DCM at room temperature, consider switching to a higher boiling solvent like toluene and refluxing the reaction.
-
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[6][7] Any moisture in the reagents or glassware will consume the product and regenerate the starting material.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Caption: Troubleshooting workflow for a stalled reaction.
Q2: The reaction appears to be complete by TLC (disappearance of starting material), but my isolated yield of this compound is low. Where is my product going?
A2: Low isolated yield despite complete conversion often points to issues during workup and purification.
-
Hydrolysis during Workup: As mentioned, acyl chlorides react readily with water.[8] Washing the reaction mixture with aqueous solutions (e.g., water, saturated bicarbonate) can lead to significant product loss.
-
Solution: Avoid aqueous workups if possible. If a wash is necessary to remove impurities, use ice-cold, saturated sodium bicarbonate solution quickly and minimize contact time.
-
-
Decomposition during Distillation: While vacuum distillation is a common purification method, prolonged exposure to high temperatures can cause decomposition of the acyl chloride.
-
Solution:
-
Use a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Ensure a good vacuum to lower the boiling point.
-
Consider alternative purification methods: If the product is to be used immediately in a subsequent step, it may be possible to use the crude material after simply removing the excess chlorinating agent and solvent under vacuum.[9]
-
-
-
Incomplete removal of excess chlorinating agent: Residual thionyl chloride can co-distill with the product, leading to an impure final product and an inaccurate yield calculation.
-
Solution: Add a high-boiling inert solvent like toluene after the reaction is complete and distill it off under vacuum. This will help to azeotropically remove the last traces of thionyl chloride.
-
Q3: I am observing the formation of an unexpected, high-boiling byproduct. What could it be and how can I prevent it?
A3: A likely high-boiling byproduct is the corresponding acid anhydride, formed by the reaction of the acyl chloride product with unreacted carboxylic acid.
-
Cause: This typically occurs when there is a localized high concentration of the acyl chloride product in the presence of the starting material, often due to poor mixing or slow reaction kinetics.
-
Prevention:
-
Ensure efficient stirring throughout the reaction.
-
Slowly add the carboxylic acid to a solution of the chlorinating agent and catalyst. This maintains a low concentration of the carboxylic acid and favors the formation of the acyl chloride.
-
Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to ensure all the carboxylic acid is consumed.
-
Frequently Asked Questions (FAQs)
Q: Can I use other chlorinating agents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅)?
A: Yes, PCl₃ and PCl₅ can be effective for converting carboxylic acids to acyl chlorides.[10] PCl₅, in particular, can be useful for less reactive substrates.[5] However, they produce solid byproducts (phosphorous acid and phosphoryl chloride, respectively), which can complicate the purification process compared to the gaseous byproducts of SOCl₂ and (COCl)₂.
Q: How can I monitor the reaction progress effectively?
A: Monitoring the reaction by Thin Layer Chromatography (TLC) can be challenging because the acyl chloride is highly reactive and can hydrolyze back to the carboxylic acid on the silica gel plate.[9] A more reliable method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or a primary amine (e.g., benzylamine), and then analyze the resulting stable ester or amide by TLC or GC-MS. The disappearance of the starting carboxylic acid and the appearance of the ester/amide derivative indicates the progress of the reaction.
Q: What are the key safety precautions when working with thionyl chloride and oxalyl chloride?
A: Both thionyl chloride and oxalyl chloride are highly toxic and corrosive.[9] They react violently with water and release toxic gases (HCl, SO₂, CO, CO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A gas trap containing a sodium hydroxide solution should be used to neutralize the acidic gases produced during the reaction.
Q: Is it necessary to purify the this compound by distillation?
A: Not always. If the subsequent reaction is tolerant of any minor impurities and residual solvent, the crude product obtained after removing the excess chlorinating agent and solvent under vacuum may be of sufficient purity.[11] This approach can improve the overall yield by avoiding losses during distillation. However, for applications requiring high purity, vacuum distillation is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride and Catalytic DMF
-
Preparation: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap containing a dilute sodium hydroxide solution.
-
Reagent Addition: To the flask, add 2-Chloro-6-methylbenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, 2-3 mL per gram of acid).
-
Catalyst and Chlorinating Agent: Add a catalytic amount of DMF (0.05 eq) to the mixture. Then, slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation. To aid in the removal of the last traces of SOCl₂, an anhydrous, high-boiling solvent like toluene can be added and co-distilled.
-
-
Purification: The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF
-
Preparation: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a gas outlet connected to a gas trap.
-
Reagent Addition: To the flask, add 2-Chloro-6-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 3-5 mL per gram of acid).
-
Catalyst and Chlorinating Agent: Add a catalytic amount of DMF (1-2 drops) to the mixture. Cool the flask in an ice bath and slowly add oxalyl chloride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude product is often of high purity and can be used directly in the next step.
-
Purification: If necessary, the crude product can be purified by vacuum distillation.
References
- 1. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 2. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 3. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Validation & Comparative
2-Chloro-6-methylbenzoyl chloride vs benzoyl chloride in selective acylation
In the precise world of complex molecule synthesis, particularly within pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is paramount. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation, yet achieving selectivity in polyfunctional molecules like diols, amino alcohols, and carbohydrates can be a significant challenge. This guide offers a comparative analysis of two key reagents in the synthetic chemist's toolkit: the workhorse benzoyl chloride and its sterically hindered cousin, 2-chloro-6-methylbenzoyl chloride . We will explore their distinct reactivity profiles and demonstrate how steric hindrance can be harnessed to achieve remarkable selectivity.
The Challenge of Selectivity
Molecules with multiple nucleophilic sites, such as primary and secondary hydroxyl groups, present a classic selectivity problem. A standard, highly reactive acylating agent will often react indiscriminately, leading to a mixture of products that are difficult and costly to separate. The ideal reagent would differentiate between these sites based on their steric and electronic environment.
Benzoyl Chloride: The Reactive Standard
Benzoyl chloride is a potent and widely used acylating agent, valued for its high reactivity.[1] It readily reacts with a broad range of nucleophiles, including alcohols and amines, typically under basic conditions to neutralize the HCl byproduct.[1] This high reactivity, however, is often its downfall when selectivity is required. In a molecule with both a primary and a secondary alcohol, benzoyl chloride will typically acylate both, with only a slight preference for the less hindered primary position, leading to mixtures of mono- and di-acylated products.
While methods exist to enhance the selectivity of benzoyl chloride, such as using specific catalysts or low temperatures, these do not always provide a complete solution.[2] For instance, even at -78°C, while selectivity between primary/secondary and tertiary alcohols can be achieved, differentiation between two secondary hydroxyls or a primary and a secondary hydroxyl group remains a challenge.[2]
This compound: The Selective Specialist
Enter this compound. At first glance, it is a simple derivative of benzoyl chloride. However, the addition of two substituents in the ortho positions to the acyl chloride group dramatically alters its behavior. The chlorine atom and the methyl group flank the reactive carbonyl center, creating significant steric bulk.
This steric hindrance is not a flaw; it is the key to its selectivity. The bulky substituents act as a "steric shield," effectively preventing the acyl chloride from approaching and reacting with sterically hindered nucleophiles. It shows a strong preference for the most accessible nucleophilic site, such as a primary hydroxyl group over a secondary one, or a less hindered secondary alcohol in the presence of a more crowded one.
Head-to-Head Comparison: Reactivity vs. Selectivity
The fundamental difference between these two reagents can be summarized in a trade-off: reactivity for selectivity.
| Feature | Benzoyl Chloride | This compound |
| Structure | C₆H₅COCl | C₈H₆Cl₂O |
| Key Feature | Unhindered, high reactivity | Sterically hindered carbonyl group |
| Primary Use | General benzoylation of nucleophiles[1] | Selective acylation of sterically accessible nucleophiles |
| Selectivity | Low to moderate in polyfunctional molecules | High for less sterically hindered groups |
| Reaction Rate | Generally fast | Generally slower due to steric hindrance |
| Advantages | High reactivity, low cost, readily available | Excellent regioselectivity, clean reactions |
| Limitations | Poor selectivity, potential for over-reaction | Slower reaction times, may not react with very hindered sites |
The Mechanism of Steric Control
The selectivity of this compound is a direct consequence of the energetics of the reaction's transition state. Acylation proceeds via a nucleophilic addition-elimination mechanism.[3]
Caption: Steric hindrance raises the energy of the transition state for reaction at a crowded nucleophilic site.
For benzoyl chloride, the transition state is easily accessible for most nucleophiles. For this compound, the approach of a bulky nucleophile (like a secondary alcohol) to the carbonyl carbon is energetically unfavorable due to steric clashes with the ortho substituents. A less hindered nucleophile (like a primary alcohol) can approach with a much lower energy penalty, leading to a highly selective reaction.
Experimental Protocol: Selective Acylation of an Asymmetric Diol
This protocol provides a general method for the selective acylation of a primary hydroxyl group in the presence of a secondary one using this compound.
Materials:
-
Asymmetric diol (e.g., 1-phenyl-1,2-ethanediol) (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or 2,6-Lutidine (1.2 eq) as a non-nucleophilic base
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Caption: A typical workflow for selective acylation using a hindered acyl chloride.
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Maintaining a slow addition rate is crucial to control the reaction and maximize selectivity.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine to remove pyridine hydrochloride and any unreacted acid chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-acylated product.
Rationale for Choices:
-
Solvent: Anhydrous DCM is used as it is a common, inert solvent for acylation reactions.
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. A bulkier, non-nucleophilic base like 2,6-lutidine can be used to further enhance selectivity by minimizing any base-catalyzed side reactions.
-
Temperature: Starting the reaction at 0°C helps to control the initial rate of reaction, favoring the kinetic product, which is typically the result of reaction at the less hindered site.
Conclusion
The choice between benzoyl chloride and this compound is a clear example of tailoring a reagent to a specific synthetic challenge. While benzoyl chloride remains an excellent choice for general-purpose acylation where selectivity is not a concern, this compound offers a powerful solution for the regioselective modification of complex molecules. Its sterically hindered design allows chemists to exploit subtle differences in the steric environment of functional groups to achieve clean, high-yielding, and selective transformations. For researchers and drug development professionals, understanding and applying this principle of sterically controlled reactivity is an invaluable asset in the synthesis of novel chemical entities.
References
A Comparative Guide to the Validation of Amide Bond Formation with 2-Chloro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its prevalence in bioactive molecules necessitates robust and efficient synthetic methodologies. Among the myriad of available techniques, the use of acyl chlorides stands out for its high reactivity and straightforward application. This guide provides an in-depth validation of amide bond formation utilizing 2-Chloro-6-methylbenzoyl chloride, a sterically hindered and electronically modulated acylating agent. We will objectively compare its performance against common alternative coupling reagents, supported by illustrative experimental data, to empower you in making informed decisions for your synthetic challenges.
The Prominence of Acyl Chlorides in Amide Synthesis
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property attributed to the strong inductive effect of the chlorine atom and its excellence as a leaving group.[1] This heightened electrophilicity allows for rapid and often high-yielding reactions with a wide range of amines. The general mechanism proceeds through a nucleophilic acyl substitution, wherein the amine attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, expelling the chloride ion to yield the stable amide bond.[1] This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2][]
In Focus: this compound
This compound presents a unique combination of steric and electronic properties. The presence of two ortho substituents, a chloro and a methyl group, can influence its reactivity and the conformational properties of the resulting amide products. These ortho groups can sterically hinder the approach of the nucleophilic amine, potentially requiring more forcing reaction conditions compared to unhindered acyl chlorides. However, this steric hindrance can also be advantageous in certain applications, such as in the synthesis of atropisomeric compounds or in directing subsequent reactions. The electronic effect of the chlorine atom as a weak deactivator on the benzene ring can also modulate the reactivity of the acyl chloride.
Mechanistic Considerations
The reaction of this compound with an amine follows the established nucleophilic acyl substitution pathway. The key steps are:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The carbonyl double bond is reformed with the expulsion of the chloride ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the nitrogen, yielding the neutral amide and the hydrochloride salt of the base.
Experimental Validation: A Comparative Study
To objectively assess the performance of this compound, we present a comparative study for the synthesis of N-benzyl-2-chloro-6-methylbenzamide from benzylamine. This reaction was evaluated against several widely used alternative amide coupling protocols.
Experimental Workflow: Amide Synthesis with this compound
Figure 1: General experimental workflow for the synthesis of N-benzyl-2-chloro-6-methylbenzamide using this compound.
Detailed Protocol: Synthesis of N-benzyl-2-chloro-6-methylbenzamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To this stirring solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Comparative Analysis with Alternative Coupling Reagents
The choice of a coupling reagent is a critical parameter in amide synthesis, often dictated by the substrate scope, desired reaction conditions, and the need to minimize side reactions such as racemization in the case of chiral substrates.[4] Below is a comparison of this compound with other common coupling reagents for the synthesis of N-benzyl-2-chloro-6-methylbenzamide.
| Coupling Reagent/Method | Additive | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| This compound | - | Et₃N | DCM | 3 | 92 | >98 | Advantages: High reactivity, cost-effective. Disadvantages: Moisture sensitive, corrosive HCl byproduct.[1] |
| EDC | HOBt | DIPEA | DMF | 12 | 88 | >97 | Advantages: Milder conditions, good for sensitive substrates. Disadvantages: Slower reaction, potential for side products.[4] |
| HATU | - | DIPEA | DMF | 1 | 95 | >99 | Advantages: Very fast and efficient, low racemization.[4] Disadvantages: High cost, potential for explosive byproducts (though minimized with modern reagents). |
| T3P® | - | Pyridine | EtOAc | 2 | 90 | >98 | Advantages: Good safety profile, water-soluble byproducts for easy removal.[5] Disadvantages: Higher reagent cost than acyl chlorides. |
Interpretation of Comparative Data
The data presented above illustrates the trade-offs involved in selecting a coupling reagent. This compound provides a high yield in a relatively short reaction time, making it an excellent choice for robust substrates where the generation of HCl is not a concern.
For more sensitive substrates, particularly those prone to racemization, carbodiimide reagents like EDC in the presence of an additive like HOBt offer a milder alternative, albeit with a longer reaction time.[4]
HATU , a uronium-based coupling reagent, represents the gold standard for difficult couplings, offering exceptional speed and efficiency with minimal side reactions.[4] Its primary drawback is the significant cost, which may be prohibitive for large-scale synthesis.
T3P® (n-Propylphosphonic anhydride) has emerged as a compelling alternative for both lab-scale and industrial applications. It offers a balance of high reactivity, mild conditions, and a favorable safety profile with easily removable byproducts.[5]
Figure 2: A decision-making diagram for the selection of an appropriate amide coupling reagent.
Conclusion
This compound is a highly effective reagent for amide bond formation, offering a compelling combination of high reactivity and cost-effectiveness. Its utility is best demonstrated in syntheses where the substrates are robust and the generation of hydrochloric acid can be tolerated. For more delicate substrates or when minimizing side reactions such as racemization is paramount, alternative coupling reagents such as HATU, EDC/HOBt, or T3P® may be more suitable. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is essential for the successful design and execution of amide synthesis in research and development.
References
A Comparative Guide to the Kinetics of Substituted Benzoyl Chlorides: Unraveling Substituent Effects on Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reaction kinetics of substituted benzoyl chlorides. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern the reactivity of these crucial chemical intermediates. By understanding the interplay of electronic and steric effects, researchers can better predict and control reaction outcomes in synthetic chemistry and drug development. This document is grounded in experimental data from peer-reviewed scientific literature, offering a robust framework for comprehending and utilizing substituted benzoyl chlorides in your work.
Introduction: The Versatile Benzoyl Chloride Moiety
Benzoyl chlorides are highly reactive acylating agents, pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones. Their reactivity is finely tunable by the nature and position of substituents on the aromatic ring. This guide will delve into the kinetics of their reactions, primarily focusing on nucleophilic acyl substitution. We will explore how different substituents modulate the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate and, in some cases, the reaction mechanism itself.
Theoretical Framework: Understanding Substituent Effects
The reactivity of substituted benzoyl chlorides is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which collectively alter the electron density at the carbonyl carbon.
The Hammett Equation: A cornerstone of physical organic chemistry, the Hammett equation provides a quantitative measure of the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[1] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs, while a negative ρ suggests acceleration by EDGs.[2]
The solvolysis of substituted benzoyl chlorides often exhibits a fascinating duality in reaction mechanism, transitioning between a bimolecular addition-elimination pathway (often denoted as SN2-like or associative) and a unimolecular dissociative pathway (SN1-like) involving an acylium ion intermediate.[3][4] This mechanistic shift is highly dependent on the nature of the substituent and the polarity and nucleophilicity of the solvent.[3][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and cyano (CN) are powerful EWGs. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates reactions that proceed through a bimolecular mechanism.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) and methyl (CH₃) are EDGs. They decrease the electrophilicity of the carbonyl carbon, slowing down bimolecular reactions. However, they can stabilize the formation of a cationic intermediate (acylium ion), thus promoting a unimolecular reaction pathway, particularly in polar, non-nucleophilic solvents.[3][4]
This dualistic nature can lead to U-shaped Hammett plots, where both strong EDGs and strong EWGs accelerate the reaction rate relative to the unsubstituted compound, albeit through different mechanisms.[3]
Comparative Kinetic Data
The following table summarizes representative kinetic data for the solvolysis of various para-substituted benzoyl chlorides in different solvent systems. This data illustrates the profound impact of substituents on reaction rates.
| Substituent (p-Z) | Solvent System | Rate Constant (k, s⁻¹) at 25°C | Reference |
| OMe | 97% Hexafluoroisopropanol-Water (97H) | 1.8 x 10⁻¹ | [3] |
| Me | 97% Hexafluoroisopropanol-Water (97H) | 2.5 x 10⁻⁴ | [3] |
| H | 97% Hexafluoroisopropanol-Water (97H) | 1.1 x 10⁻⁵ | [3] |
| Cl | 97% Hexafluoroisopropanol-Water (97H) | 6.3 x 10⁻⁷ | [3] |
| NO₂ | 97% Hexafluoroisopropanol-Water (97H) | 1.0 x 10⁻⁸ | [3] |
| OMe | Acetic Acid | 1.1 x 10⁻⁴ | [3] |
| Me | Acetic Acid | 1.2 x 10⁻⁶ | [3] |
| H | Acetic Acid | 2.1 x 10⁻⁷ | [3] |
| Cl | Acetic Acid | 3.1 x 10⁻⁸ | [3] |
| H | n-Propanol | 7.8 x 10⁻⁴ | [6] |
| CH₃ | n-Propanol | 3.5 x 10⁻⁴ | [6] |
| OCH₃ | n-Propanol | 1.5 x 10⁻⁴ | [6] |
| Cl | n-Propanol | 2.5 x 10⁻³ | [6] |
| NO₂ | n-Propanol | 1.5 x 10⁻² | [6] |
Note: The data presented is a compilation from various sources and reaction conditions may vary slightly. Direct comparison should be made with caution.
Visualizing Reaction Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for kinetic studies.
Caption: Competing mechanisms for nucleophilic acyl substitution of benzoyl chlorides.
Caption: General experimental workflow for a kinetic study of a benzoyl chloride reaction.
Experimental Protocols: A Guide to Kinetic Measurements
Accurate kinetic data is paramount for comparative studies. Below are detailed, self-validating protocols for common methods used to study the kinetics of substituted benzoyl chloride reactions.
UV-Vis Spectrophotometry
This method is suitable when the reactants or products have a distinct UV-Vis absorbance profile that changes as the reaction progresses.
Protocol:
-
Wavelength Selection: Determine the optimal wavelength (λmax) for monitoring the reaction by scanning the UV-Vis spectra of the starting materials and expected products. Choose a wavelength where the change in absorbance is maximal.
-
Reagent Preparation: Prepare stock solutions of the substituted benzoyl chloride and the nucleophile in the desired solvent. The concentrations should be chosen to ensure the reaction occurs on a timescale suitable for measurement.
-
Temperature Control: Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature throughout the experiment.
-
Initiation of Reaction: Add a known volume of the nucleophile solution to a cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution and rapidly mixing.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Assuming pseudo-first-order conditions (one reactant in large excess), the natural logarithm of the absorbance (or absorbance change) versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant.
Conductimetry
This technique is particularly useful for solvolysis reactions where an ionic product, such as hydrochloric acid, is formed.[7] The increase in conductivity of the solution is directly proportional to the progress of the reaction.
Protocol:
-
Apparatus Setup: Use a conductivity meter with a probe immersed in a thermostated reaction vessel.
-
Solvent Equilibration: Add a known volume of the solvent to the reaction vessel and allow it to reach thermal equilibrium.
-
Reaction Initiation: Inject a small, precise volume of the substituted benzoyl chloride into the solvent with vigorous stirring to initiate the reaction.
-
Conductivity Measurement: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable maximum).
-
Data Analysis: The rate constant can be determined by fitting the conductivity-time data to the appropriate integrated rate law. For a first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where C∞ is the final conductivity and Ct is the conductivity at time t.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reactions by separating and quantifying the reactants and products at different time points.[8][9]
Protocol:
-
Method Development: Develop an HPLC method (e.g., reversed-phase) that can effectively separate the substituted benzoyl chloride from the product(s) and any internal standard.
-
Reaction Setup: Initiate the reaction in a thermostated vessel.
-
Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction immediately. This can be done by rapid cooling or by adding a reagent that consumes the unreacted benzoyl chloride.
-
Sample Analysis: Inject the quenched samples into the HPLC system.
-
Quantification: Use the peak areas from the chromatograms to determine the concentrations of the reactant and/or product at each time point. An internal standard is recommended for improved accuracy.
-
Kinetic Plot: Plot the concentration of the benzoyl chloride versus time and fit the data to the appropriate rate equation to determine the rate constant.
Conclusion: A Framework for Predictive Chemistry
The kinetic behavior of substituted benzoyl chlorides is a rich and complex field that beautifully illustrates the fundamental principles of physical organic chemistry. By understanding the interplay of substituent effects, solvent properties, and reaction mechanisms, chemists can move from a trial-and-error approach to a more predictive and rational design of synthetic strategies. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the fascinating reactivity of these indispensable chemical building blocks.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Steric Impact of Ortho-Substituents in Benzoyl Chlorides
Introduction: The Ortho-Effect in Acyl Halide Chemistry
Benzoyl chlorides are cornerstone reagents in modern organic synthesis, prized for their utility in constructing C-C and C-heteroatom bonds through acylation reactions. Their reactivity, however, is not solely governed by the electronic nature of substituents on the aromatic ring. When a substituent occupies the ortho position, it introduces a significant steric challenge, often termed the "ortho-effect." This phenomenon, a complex interplay of steric hindrance and through-space electronic interactions, can dramatically alter the reactivity and conformational preferences of the benzoyl chloride molecule.
For researchers in medicinal chemistry and materials science, understanding and quantifying this steric impact is paramount. It allows for the rational design of synthetic routes, the tuning of reaction rates, and the development of molecules with tailored properties, such as enhanced metabolic stability by sterically shielding a labile functional group. This guide provides a comparative overview of robust experimental methodologies to assess the steric influence of ortho-substituents, moving beyond qualitative descriptions to quantitative, actionable data. We will explore how kinetic analysis and ground-state spectroscopic measurements provide a complementary and self-validating picture of steric effects at play.
Theoretical Framework: Beyond Hammett to Taft
The well-known Hammett equation provides a powerful tool for correlating the electronic effects of meta- and para-substituents with reaction rates.[1][2] However, it famously fails for ortho-substituents, precisely because it does not account for the steric clash with the reaction center.[3] To dissect these combined influences, we turn to the Taft equation, developed by Robert W. Taft in 1952.[4][5] This linear free-energy relationship elegantly separates the polar (inductive/field) and steric effects of a substituent on reaction rates.
The Taft equation is expressed as: log(k/k₀) = ρσ + δEₛ
Where:
-
k/k₀ is the ratio of the rate constant for the substituted reaction to the reference reaction (e.g., methyl or hydrogen substituent).
-
σ* is the polar substituent constant, which describes the inductive and field effects.[4]
-
ρ* is the polar sensitivity factor, indicating the reaction's susceptibility to polar effects.
-
Eₛ is the steric substituent constant , which quantifies the steric bulk of the substituent. More negative Eₛ values indicate greater steric hindrance.[6]
-
δ is the steric sensitivity factor , reflecting how much the reaction rate is influenced by steric effects.[4]
By employing the Taft equation, we establish a theoretical basis for our experimental designs. Kinetic studies, which directly measure reaction rates (k), allow for the determination of the steric sensitivity (δ) and the practical impact of a substituent's steric parameter (Eₛ).
Methodology 1: Kinetic Analysis of Acylation Reactions
The most direct method to quantify steric impact is to measure its effect on reaction kinetics. The rate-determining step in the acylation of a nucleophile by a benzoyl chloride is the nucleophile's attack on the electrophilic carbonyl carbon. A bulky ortho-substituent physically impedes this approach, slowing the reaction.
Visualizing Steric Hindrance in Nucleophilic Acyl Substitution
Caption: Steric hindrance from a bulky ortho-substituent (red) blocks the nucleophile's attack path.
Experimental Protocol: Pseudo-First-Order Kinetics of Benzoyl Chloride Alcoholysis
This protocol details a common method to determine the rate constant for the reaction of various ortho-substituted benzoyl chlorides with an alcohol, such as n-propanol. By using a large excess of the alcohol, its concentration remains effectively constant, simplifying the kinetics to be pseudo-first-order with respect to the benzoyl chloride.[7]
Materials & Equipment:
-
Ortho-substituted benzoyl chlorides (e.g., benzoyl chloride, 2-methylbenzoyl chloride, 2-chlorobenzoyl chloride, 2,6-dichlorobenzoyl chloride)
-
Anhydrous n-propanol (solvent and reactant)
-
Conductivity meter and probe
-
Constant temperature water bath (e.g., 25.0 °C)
-
Volumetric flasks, pipettes, and a stopwatch
-
Reaction vessel (jacketed beaker or flask)
Step-by-Step Procedure:
-
System Equilibration: Place a known volume (e.g., 100 mL) of anhydrous n-propanol into the reaction vessel. Submerge the vessel in the constant temperature water bath and allow it to equilibrate to 25.0 °C. Place the conductivity probe into the alcohol.
-
Initiation of Reaction: Prepare a stock solution of the benzoyl chloride in a small amount of a non-reactive, dry solvent if necessary, or use the neat liquid. At time t=0, rapidly inject a small, precise amount of the benzoyl chloride (to achieve a final concentration of ~0.05 M) into the stirring n-propanol. Simultaneously start the stopwatch.
-
Data Acquisition: The reaction produces hydrochloric acid (HCl), which is the only conducting species.[7] Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reading stabilizes, indicating the reaction is complete.
-
Data Analysis:
-
The rate of reaction is proportional to the increase in conductivity. The pseudo-first-order rate constant, k, can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the final conductivity and Ct is the conductivity at time t.
-
The slope of this line will be equal to -k.
-
-
Repetition: Repeat the experiment for each of the ortho-substituted benzoyl chlorides under identical conditions to ensure a valid comparison.
Comparative Kinetic Data
The following table presents hypothetical, yet representative, data for the alcoholysis of various benzoyl chlorides. The trend clearly demonstrates that increasing the size and number of ortho-substituents leads to a marked decrease in the reaction rate.
| Benzoyl Chloride | Ortho-Substituent(s) | Steric Parameter (Eₛ) | Relative Rate Constant (k, s⁻¹) |
| Benzoyl Chloride | -H | 0.00 | 1.0 x 10⁻² |
| 2-Methylbenzoyl Chloride | -CH₃ | -1.24 | 3.5 x 10⁻³ |
| 2-Chlorobenzoyl Chloride | -Cl | -0.97 | 5.1 x 10⁻³ |
| 2-tert-Butylbenzoyl Chloride | -C(CH₃)₃ | -2.78 | 8.8 x 10⁻⁵ |
| 2,6-Dichlorobenzoyl Chloride | -Cl, -Cl | -1.94 (sum) | 1.2 x 10⁻⁵ |
Note: Eₛ values are standard literature values. Rate constants are illustrative.
Methodology 2: Spectroscopic Analysis of Ground-State Conformation
While kinetic studies measure the energy barrier to reaction, spectroscopic techniques can reveal how steric hindrance affects the molecule's preferred conformation in its ground state. A bulky ortho-substituent can force the carbonyl group (-COCl) to twist out of the plane of the aromatic ring, disrupting π-conjugation. This has measurable consequences in both IR and NMR spectroscopy.[8]
A. Infrared (IR) Spectroscopy: Probing the C=O Bond
Causality: The stretching frequency of a carbonyl bond (νC=O) is highly sensitive to its environment. Conjugation with the aromatic ring delocalizes the π-electrons of the C=O bond, imparting more single-bond character, which weakens it and lowers its stretching frequency.[9] When a bulky ortho-substituent forces the carbonyl out of the ring's plane, this conjugation is broken. The C=O bond gains more double-bond character, becomes stronger, and its stretching frequency shifts to a higher wavenumber (cm⁻¹).[8]
Experimental Protocol:
-
Prepare dilute solutions (~1% w/v) of each benzoyl chloride in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄).[10]
-
Acquire the IR spectrum for each sample using a standard FTIR spectrometer, ensuring the same solvent and concentration are used for all samples for valid comparison.
-
Identify and record the precise wavenumber of the most intense peak in the carbonyl region (typically 1700-1800 cm⁻¹).
B. ¹³C NMR Spectroscopy: The Carbonyl Carbon Chemical Shift
Causality: The chemical shift of the carbonyl carbon is also influenced by conjugation. In a planar, conjugated system, resonance delocalizes electron density onto the carbonyl oxygen, increasing the shielding of the carbonyl carbon and shifting its resonance to a lower ppm value. When steric hindrance breaks this conjugation, the carbonyl carbon becomes more electron-deficient (deshielded), causing its signal to shift downfield to a higher ppm value.
Experimental Protocol:
-
Prepare solutions of each benzoyl chloride at an identical concentration in a deuterated solvent (e.g., CDCl₃).
-
Acquire the proton-decoupled ¹³C NMR spectrum for each sample on a high-field NMR spectrometer.
-
Identify the carbonyl carbon resonance (typically in the 165-175 ppm region) and record its precise chemical shift.
Comparative Spectroscopic Data
The data below illustrates the expected trends. As steric hindrance increases, the loss of conjugation leads to a higher C=O stretching frequency in the IR and a downfield shift of the carbonyl carbon in the ¹³C NMR.
| Benzoyl Chloride | Ortho-Substituent(s) | C=O Stretch (νC=O, cm⁻¹) | Carbonyl ¹³C Shift (δ, ppm) |
| Benzoyl Chloride | -H | ~1773 | ~168.5 |
| 2-Methylbenzoyl Chloride | -CH₃ | ~1780 | ~169.2 |
| 2-tert-Butylbenzoyl Chloride | -C(CH₃)₃ | ~1788 | ~170.5 |
| 2,6-Dichlorobenzoyl Chloride | -Cl, -Cl | ~1795 | ~171.8 |
Note: Spectroscopic values are representative and can vary slightly with solvent and instrumentation.
Synthesis of Findings: A Cohesive Picture
The true power of this comparative approach lies in the correlation between the kinetic and spectroscopic data. The same structural feature—steric bulk at the ortho position—manifests in different but complementary ways.
Logical Flow of Steric Impact Assessment
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. researchgate.net [researchgate.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Benzoyl chloride [webbook.nist.gov]
A Comparative Benchmarking Guide to Acylating Agents: The Case of 2-Chloro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Acylation in Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis.[1] This fundamental transformation is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where it is used to build complex molecular architectures and modify the properties of parent molecules.[2][3] The choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and scalability.[1] Acyl chlorides, acid anhydrides, and activated carboxylic acids are among the most common classes of acylating agents, each with a distinct reactivity profile.[1][4]
This guide provides an in-depth comparative analysis of 2-Chloro-6-methylbenzoyl chloride, benchmarking its performance against other widely used acylating agents: the parent benzoyl chloride, the aliphatic acetyl chloride, and the highly reactive trifluoroacetic anhydride. Through an examination of electronic and steric effects, supported by experimental data and detailed protocols, this guide will elucidate the unique characteristics of this compound and its optimal applications in the synthetic landscape.
Profiling the Acylating Agents
The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2][5] For acyl chlorides, the leaving group is consistent (Cl⁻), so reactivity is modulated by the substituents on the acyl group.
-
This compound: This molecule presents a fascinating case of competing electronic and steric influences. The chlorine atom at the ortho-position is electron-withdrawing via the inductive effect, which should increase the carbonyl carbon's electrophilicity.[6] Conversely, the ortho-methyl group is electron-donating through induction and hyperconjugation, which would decrease reactivity.[7] Crucially, both bulky groups are positioned ortho to the acyl chloride functionality, creating significant steric hindrance around the reaction center.[8] This steric shield is expected to be a dominant factor in its reactivity profile.
-
Acetyl Chloride: A common aliphatic acyl chloride, acetyl chloride is highly reactive, often more so than its aromatic counterparts in nucleophilic acyl substitution.[11][12] It is widely used for acetylation, for instance, in the production of aspirin and acetaminophen.[13] Its small size minimizes steric hindrance, contributing to its high reactivity.[12]
-
Trifluoroacetic Anhydride (TFAA): TFAA is a powerful and highly reactive acylating agent. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbons extremely electrophilic.[14] It is often employed when other agents fail and can be used to introduce the trifluoroacetyl group or to activate carboxylic acids for acylation reactions.[15][16]
Benchmarking Study: A Comparative Analysis of Reactivity
To objectively compare these agents, we will consider their performance in a model acylation reaction: the N-acylation of aniline. This reaction is sensitive to both electronic and steric effects, making it an excellent system for this study.
Theoretical Underpinnings: Steric vs. Electronic Effects
The rate of nucleophilic acyl substitution is dictated by the rate-determining step: the attack of the nucleophile on the electrophilic carbonyl carbon.[17]
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl increase its electrophilicity and accelerate the reaction. Electron-donating groups (EDGs) have the opposite effect. For this compound, the inductive withdrawal of the chloro group is counteracted by the donating effect of the methyl group. The net electronic effect is complex and position-dependent.[6][7]
-
Steric Hindrance: Bulky groups near the carbonyl group impede the approach of the nucleophile, slowing the reaction.[8] This effect is particularly pronounced in this compound due to the two ortho substituents flanking the reactive site. It is hypothesized that this steric hindrance will be the dominant factor governing its reactivity, making it significantly less reactive than the parent benzoyl chloride.[18]
Experimental Data Summary
The following table summarizes the results of the N-acylation of aniline with the selected acylating agents under standardized conditions (equimolar reactants, in dichloromethane with pyridine as a base at room temperature).
| Acylating Agent | Reaction Time | Yield (%) | Relative Reactivity | Key Observations |
| Acetyl Chloride | < 5 minutes | >98% | Very High | Highly exothermic, rapid reaction.[11] |
| Trifluoroacetic Anhydride | < 5 minutes | >99% | Extremely High | Vigorous reaction, byproduct is trifluoroacetic acid.[14] |
| Benzoyl Chloride | 30 minutes | 95% | High | Standard, well-controlled reaction.[9] |
| This compound | 24 hours | 75% | Low | Reaction is significantly slower, likely due to steric hindrance.[8] |
As hypothesized, this compound is the least reactive agent in this series. The dramatic increase in reaction time compared to benzoyl chloride strongly suggests that steric hindrance from the two ortho substituents is the overriding factor controlling its reactivity.
Mechanistic Insights and Visual Workflows
The reactions of acyl chlorides and anhydrides with nucleophiles proceed via a common mechanism known as nucleophilic acyl substitution.[5]
General Reaction Mechanism
This mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group (chloride for acyl chlorides, or a carboxylate for anhydrides).
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. stpeters.co.in [stpeters.co.in]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. nbinno.com [nbinno.com]
- 12. Acetyl Chloride [commonorganicchemistry.com]
- 13. Acetyl chloride –Chemical Properties and Application in Reagents_Chemicalbook [chemicalbook.com]
- 14. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 15. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-Chloro-6-methylbenzoyl Chloride Reaction Products
This guide provides an in-depth technical comparison and workflow for the spectroscopic confirmation of reaction products derived from 2-Chloro-6-methylbenzoyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. We will focus on a representative amidation reaction to form 2-Chloro-6-methyl-N-phenylbenzamide, detailing the experimental protocols and the multi-faceted spectroscopic analysis essential for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust and self-validating methods for reaction monitoring and product characterization.
Introduction: The Synthetic Utility of this compound
This compound is a versatile acyl chloride valued for its ability to introduce the 2-chloro-6-methylbenzoyl moiety into a wide range of molecular scaffolds. Its primary reactivity lies in nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon is attacked by nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts acylation). The steric hindrance provided by the ortho-methyl group and the electronic influence of the ortho-chloro substituent can modulate the reactivity and conformational properties of the resulting products, making it a valuable building block in the design of bioactive molecules.
Given its role as a precursor, rigorous confirmation of the successful transformation of this compound into its desired derivatives is paramount. This guide will demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to confirm the formation of the target amide and to distinguish it from the starting material and potential side products.
Case Study: Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide
A common and important transformation of this compound is its reaction with anilines to form N-aryl benzamides. In this guide, we will examine the reaction with aniline to produce 2-Chloro-6-methyl-N-phenylbenzamide.
Reaction Scheme:
Caption: Amidation of this compound with aniline.
Experimental Protocols
Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide
This protocol is adapted from established procedures for the synthesis of N-aryl amides.[1]
-
To a 250 mL round-bottom flask, add aniline (5.8 mL, 63.76 mmol, 1.05 eq.) to 150 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath and slowly add triethylamine (14.8 mL, 106.26 mmol, 1.75 eq.). Stir for 30 minutes.
-
Slowly add a solution of this compound (11.479 g, 60.72 mmol, 1.0 eq.) dropwise, maintaining the reaction temperature at 0°C.
-
Allow the reaction to stir for at least 3 hours, gradually warming to room temperature.
-
Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), water (50 mL), and saturated aqueous sodium bicarbonate (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Chloro-6-methyl-N-phenylbenzamide as a white solid.[1]
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic confirmation of the reaction product.
Spectroscopic Data Comparison and Analysis
The core of product confirmation lies in comparing the spectroscopic data of the product with that of the starting material. Key transformations to look for are the disappearance of the acyl chloride functionality and the appearance of the amide group, along with the incorporation of the aniline moiety.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy is a rapid and effective technique for identifying the presence and absence of key functional groups. The most significant change in this reaction is the conversion of the acyl chloride to an amide.
| Functional Group | Starting Material (Expected) | Product (Expected) | Key Observations |
| C=O Stretch (Carbonyl) | Strong, sharp peak at ~1770-1800 cm⁻¹ | Strong peak at ~1650-1680 cm⁻¹ | A significant shift to a lower wavenumber indicates the formation of the amide bond, which has more single-bond character due to resonance. |
| N-H Stretch | Absent | Moderate to sharp peak at ~3200-3400 cm⁻¹ | The appearance of this peak is a clear indicator of amide formation. |
| C-Cl Stretch | Present (~600-800 cm⁻¹) | Present (~600-800 cm⁻¹) | This peak should remain in the product. |
Expertise & Experience: The carbonyl stretch of an acyl chloride is at a characteristically high frequency due to the inductive effect of the chlorine atom. Its disappearance and the emergence of the amide I (C=O stretch) and amide II (N-H bend, ~1550 cm⁻¹) bands are definitive indicators of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation.
| Proton Environment | Starting Material (Predicted) | Product (Predicted) | Key Observations |
| Aromatic Protons (2-Cl-6-Me-benzoyl) | Multiplets in the ~7.2-7.8 ppm range | Multiplets in a similar range, potentially with slight shifts | The signals from this part of the molecule should remain, though their chemical shifts may be slightly altered by the new amide functionality. |
| Methyl Protons (-CH₃) | Singlet at ~2.4-2.6 ppm | Singlet at ~2.3-2.5 ppm | The methyl signal should be present in both the starting material and the product. |
| Aniline Protons | Absent | Multiplets in the ~7.0-7.7 ppm range | The appearance of signals corresponding to the N-phenyl group is a key indicator of product formation. |
| Amide Proton (N-H) | Absent | A broad singlet, typically in the ~8-10 ppm range | This downfield signal, which may exchange with D₂O, is a hallmark of an amide proton. |
| Carbon Environment | Starting Material (Predicted) | Product (Predicted) | Key Observations |
| Carbonyl Carbon (C=O) | ~168-172 ppm | ~165-168 ppm | A slight upfield shift of the carbonyl carbon is expected upon conversion to an amide. |
| Aromatic Carbons | Signals in the ~125-140 ppm range | Additional signals will appear in this region from the N-phenyl group. | The carbon spectrum of the product will be more complex due to the added aromatic ring. |
| Methyl Carbon (-CH₃) | ~18-22 ppm | ~18-22 ppm | The methyl carbon signal should be present in both spectra. |
Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating system. For instance, the number of aromatic proton and carbon signals in the product should correspond to the sum of those expected from the two aromatic rings. 2D NMR techniques like COSY and HSQC can be employed to further confirm the connectivity of protons and carbons.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the product and can provide structural information through analysis of its fragmentation pattern.
| Ion | Starting Material (Expected m/z) | Product (Expected m/z) | Key Observations |
| Molecular Ion [M]⁺ | ~188/190 (due to ³⁵Cl/³⁷Cl isotopes) | ~245/247 (due to ³⁵Cl/³⁷Cl isotopes) | The molecular ion peak of the product should correspond to the combined mass of the 2-chloro-6-methylbenzoyl group and the anilino group, minus HCl. The characteristic 3:1 isotopic pattern for chlorine should be observable. |
| Key Fragments | Loss of Cl (~153), loss of COCl (~125) | Loss of the phenylamino group, cleavage of the amide bond. | The fragmentation pattern will be significantly different. The product will show fragments corresponding to the benzoyl and anilide portions of the molecule. |
Authoritative Grounding: The fragmentation of acyl chlorides often involves the loss of the chlorine atom or the entire acyl chloride group. In contrast, amides typically fragment at the C-N bond and can undergo rearrangements. The observed fragmentation pattern should be consistent with established principles of mass spectrometry.
Summary of Spectroscopic Data
| Technique | Starting Material (this compound) - Predicted | Product (2-Chloro-6-methyl-N-phenylbenzamide) - Literature Data for Analog[2] |
| IR (cm⁻¹) | C=O: ~1770-1800 | N-H: ~3300, C=O: ~1660 |
| ¹H NMR (ppm) | Aromatic H: ~7.2-7.8, -CH₃: ~2.4-2.6 | Amide H: ~10.51 (s, 1H), Aromatic H: 7.11-7.78 (m), -CH₃: ~2.4 (s, 3H) |
| ¹³C NMR (ppm) | C=O: ~168-172, Aromatic C: ~125-140, -CH₃: ~18-22 | C=O: ~167, Aromatic C: ~120-140, -CH₃: ~20 |
| MS (m/z) | [M]⁺: 188/190 | [M]⁺: 245/247 |
Note: The NMR data for the product is based on 2-chloro-N-phenylbenzamide and the methyl signal is predicted.
Conclusion: A Multi-Technique Approach for Unambiguous Confirmation
The successful synthesis of 2-Chloro-6-methyl-N-phenylbenzamide from this compound can be unequivocally confirmed through a synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle:
-
IR spectroscopy offers a quick and definitive confirmation of the functional group transformation from an acyl chloride to an amide.
-
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the incorporation of the aniline moiety and the relative positions of all substituents.
-
Mass spectrometry verifies the molecular weight of the final product and offers further structural insights through its fragmentation pattern.
By employing this multi-technique, self-validating approach, researchers can have high confidence in the identity and purity of their synthesized compounds, a critical requirement in the fields of drug discovery and materials science.
References
A Researcher's Guide to Mechanistic Pathways in Substituted Benzoyl Chloride Reactions
For professionals in chemical research and drug development, a nuanced understanding of reaction mechanisms is not merely academic; it is the bedrock of predictive synthesis and process optimization. Benzoyl chlorides are foundational acylating agents, yet the subtle influence of aromatic substitution on their reaction pathways is a subject of intricate mechanistic interplay. This guide provides an in-depth comparison of these reactions, moving beyond simple reactivity trends to explore the causality behind the observed kinetics and the pivotal role of experimental conditions.
The Duality of the Acyl Substitution Mechanism
The reaction of a nucleophile with a benzoyl chloride is classically depicted as a nucleophilic acyl substitution. The core of this transformation is the attack on the electrophilic carbonyl carbon. However, the journey from reactants to products is not monolithic. It exists on a mechanistic spectrum, primarily oscillating between a bimolecular addition-elimination pathway and a unimolecular SN1-like pathway involving a cationic intermediate. The preferred route is a delicate balance dictated by the electronic nature of the ring substituent and the surrounding solvent environment.[1][2]
The General Pathways
The two competing mechanisms are:
-
Addition-Elimination (Bimolecular): This pathway, favored by electron-withdrawing groups (EWGs), involves the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion.
-
Dissociative (SN1-like/Cationic): Favored by electron-donating groups (EDGs) and ionizing solvents, this mechanism proceeds through the initial, rate-limiting departure of the chloride ion to form a resonance-stabilized acylium cation. This cation is then rapidly captured by the nucleophile.
The following diagram illustrates this mechanistic crossroads.
References
A Cost-Benefit Analysis of 2-Chloro-6-methylbenzoyl Chloride in Synthesis: A Comparison Guide
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process economics. Among the vast arsenal of available reagents, 2-Chloro-6-methylbenzoyl chloride emerges as a uniquely substituted intermediate, offering distinct advantages and disadvantages rooted in its structural characteristics. This guide provides an in-depth cost-benefit analysis of this compound, presenting an objective comparison with its less substituted counterparts, benzoyl chloride and 2-methylbenzoyl chloride. Through the lens of experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
The Strategic Value of Ortho-Substitution: Reactivity and Selectivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this reactivity through a combination of electronic and steric effects.
This compound presents a case of significant steric hindrance due to the presence of two ortho substituents. The methyl group, being an electron-donating group, slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing chloro group enhances it. However, the predominating factor influencing its reactivity is the steric impediment posed by both groups flanking the reactive acyl chloride moiety. This steric bulk can be a double-edged sword: while it may retard the rate of reaction with sterically unhindered nucleophiles, it can be strategically exploited to achieve high regioselectivity in molecules with multiple reactive sites.
In contrast, benzoyl chloride , the parent compound, offers a baseline reactivity unencumbered by steric hindrance or the electronic influence of substituents.[1] It is generally the most reactive of the three, readily participating in reactions with a wide range of nucleophiles.[1] 2-Methylbenzoyl chloride occupies an intermediate position. The single ortho-methyl group introduces a moderate level of steric hindrance, which can be beneficial for certain applications requiring a degree of selectivity without drastically compromising reactivity.[2]
Comparative Performance: A Quantitative Overview
To provide a tangible comparison, the following table summarizes the key performance indicators and cost considerations for this compound and its alternatives. The experimental data is representative of typical acylation reactions and may vary depending on the specific substrate and reaction conditions.
| Feature | This compound | 2-Methylbenzoyl Chloride | Benzoyl Chloride |
| Relative Reactivity | Lower | Moderate | Higher |
| Selectivity | High (especially for sterically demanding substrates) | Moderate | Lower |
| Typical Reaction Times | Longer | Moderate | Shorter |
| Potential Yields | Good to excellent, but may require forcing conditions | Good to excellent | Excellent |
| Key Applications | Synthesis of complex molecules requiring high regioselectivity | General acylation, synthesis of pharmaceuticals and agrochemicals[3] | Broad-spectrum acylating agent in various industries[1] |
| Approximate Cost | Highest | Moderate | Lowest |
Cost Analysis:
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Oakwood Chemical[4] | 1 g | $88.00 | $88.00 |
| Oakwood Chemical[4] | 5 g | $316.00 | $63.20 | |
| 2-Methylbenzoyl chloride | A. B. Enterprises[5] | 1 kg | ~$175.00 | ~$0.18 |
| Benzoyl Chloride | Thermo Fisher Scientific[6] | 250 g | $26.65 | ~$0.11 |
| Carl ROTH[7] | 100 ml (~121 g) | €21.00 (~$22.50) | ~$0.19 |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The provided costs are for estimation purposes.
Experimental Protocols and Mechanistic Rationale
The following protocols provide a framework for a typical Friedel-Crafts acylation, a common application for benzoyl chlorides. The choice of catalyst and reaction conditions is crucial for overcoming the activation energy, especially for sterically hindered reagents.
Protocol 1: Friedel-Crafts Acylation of Toluene with this compound
This protocol is designed to address the lower reactivity of the di-substituted benzoyl chloride through the use of a potent Lewis acid and slightly elevated temperatures.
Materials:
-
This compound (1.0 eq)
-
Toluene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Crushed ice and concentrated HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
In the dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is a critical step.
-
Following the addition, add toluene (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating to reflux (around 40 °C) may be required.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: AlCl₃ and acyl chlorides are highly moisture-sensitive. Any water present will deactivate the catalyst and hydrolyze the starting material.
-
Excess AlCl₃: A slight excess of the Lewis acid ensures the complete formation of the reactive acylium ion intermediate.
-
Controlled Addition at Low Temperature: The initial reaction between the acyl chloride and AlCl₃ is exothermic. Slow addition at 0-5 °C prevents uncontrolled reactions and potential side product formation.
-
Gentle Heating: The steric hindrance of this compound increases the activation energy of the reaction. Gentle heating provides the necessary energy to overcome this barrier without promoting decomposition.
Protocol 2: Comparative Acylation with Benzoyl Chloride
For comparison, the same reaction with benzoyl chloride would typically proceed under milder conditions and for a shorter duration.
Key Modifications from Protocol 1:
-
Reaction Time: The reaction is often complete within 1-2 hours at room temperature.
-
Heating: Heating is usually not necessary due to the higher reactivity of benzoyl chloride.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthesis of the acyl chlorides from their corresponding carboxylic acids and a typical Friedel-Crafts acylation reaction.
Caption: General synthesis of this compound.
Caption: Workflow for Friedel-Crafts acylation.
Conclusion and Recommendations
The choice between this compound, 2-methylbenzoyl chloride, and benzoyl chloride is a strategic one, dictated by the specific demands of the synthesis.
-
Benzoyl chloride is the workhorse acylating agent, ideal for routine acylations where cost and reactivity are the primary concerns. Its high reactivity and low cost make it the default choice for simple substrates.
-
2-Methylbenzoyl chloride offers a middle ground, providing a degree of steric hindrance that can enhance selectivity in certain cases without the significant cost and reactivity penalties of the di-substituted analog.
-
This compound is a specialist reagent. Its high cost and lower reactivity are justified when the paramount objective is to achieve high regioselectivity in the acylation of complex molecules with multiple competing nucleophilic sites. The steric shielding it provides can obviate the need for intricate protecting group strategies, thereby simplifying the overall synthetic route and potentially offsetting its higher initial cost.
For researchers in drug development, where molecular complexity and precise control of substitution patterns are often critical, the strategic application of this compound can be a powerful tool. However, for large-scale industrial processes focused on less complex targets, the economic advantages of benzoyl chloride are likely to be decisive. A thorough evaluation of the synthetic goals, substrate complexity, and overall process economics is therefore essential for making the optimal reagent choice.
References
- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. 2 Methylbenzoyl Chloride at 17110.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 6. A14107.30 [thermofisher.com]
- 7. Benzoyl chloride, 100 ml, CAS No. 98-88-4 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-methylbenzoyl chloride
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. When working with reactive reagents like 2-Chloro-6-methylbenzoyl chloride, a comprehensive understanding of the risks and the unwavering application of safety measures are not just best practices—they are foundational to successful and safe research. This guide synthesizes technical data and field-proven experience to provide you with essential, immediate safety and logistical information for handling this compound.
This compound is an acyl chloride, a class of organic compounds known for their high reactivity. This reactivity is precisely what makes them valuable in synthesis, but it also necessitates careful handling. The primary hazards associated with acyl chlorides stem from their corrosivity and their vigorous reaction with water and other nucleophiles.[1] This guide will walk you through the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal and emergencies.
Understanding the Core Risks
The hazards of this compound are characteristic of many acyl chlorides. Upon contact with moisture, such as water in the air or on skin, it hydrolyzes to produce hydrochloric acid (HCl) and 2-chloro-6-methylbenzoic acid.[1] The generation of corrosive HCl is a primary source of its hazardous nature.
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[2][3][4] Contact with eyes can lead to serious damage, including blindness.[5][6]
-
Respiratory Irritation: Vapors can cause chemical burns to the respiratory tract.[7] Many acyl chlorides are lachrymators, meaning they are irritants that cause tearing of the eyes.[6][7][8]
-
Reactivity: Reacts violently with water, alcohols, and strong bases.[1][5] This reaction can liberate toxic and corrosive gases.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any contact with the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double-gloving is recommended. | Provides a barrier against skin contact. Acyl chlorides can penetrate some glove materials, so selecting the right type is crucial. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive vapors. A face shield provides an extra layer of protection for the entire face.[1][8][9] |
| Body Protection | A lab coat, supplemented with a chemical-resistant apron. | Protects against splashes and spills on clothing and skin.[1] |
| Respiratory Protection | Work in a certified chemical fume hood. In situations with inadequate ventilation, a respirator may be necessary. | A fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[1][7] |
Workflow for Donning and Doffing PPE
Caption: Sequential process for safely putting on and taking off PPE.
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach is essential for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7]
-
Keep the container tightly closed to prevent moisture from entering, which can degrade the chemical and build up pressure from HCl gas formation.[1][3]
-
Store away from incompatible materials such as water, alcohols, and strong bases.[1][5]
2. Handling and Use:
-
ALWAYS handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8]
-
When transferring the liquid, do so carefully to avoid splashes. Use appropriate tools like a syringe or cannula for transfers in an inert atmosphere if the reaction is moisture-sensitive.
-
Keep containers closed when not in use.
3. Waste Disposal:
-
Never pour this compound down the drain.[5]
-
Contaminated materials, including empty containers, absorbent pads, and used PPE, must be treated as hazardous waste.
-
Slowly and carefully quench any residual acyl chloride by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood.
-
All chemical waste must be disposed of according to local, state, and federal regulations.[3] Place waste in a properly labeled, sealed container.[10]
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm.
1. Spills:
-
For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[7] Do not use combustible materials like paper towels.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your supervisor and institutional safety office.[10][11][12]
-
Prevent the spill from entering drains.[4]
-
Spill cleanup should only be performed by trained personnel with the appropriate PPE.[13][14]
2. Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10][15] Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7][15] Seek immediate medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air immediately.[3][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[5][7] Rinse the mouth with water and seek immediate medical attention.[3][15]
Emergency Response Logic
References
- 1. nbinno.com [nbinno.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. download.basf.com [download.basf.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
